Product packaging for Manzamine A hydrochloride(Cat. No.:CAS No. 104264-80-4)

Manzamine A hydrochloride

Cat. No.: B3181682
CAS No.: 104264-80-4
M. Wt: 585.2 g/mol
InChI Key: DIVWQABXFSWTEF-YTGAITGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Manzamine A hydrochloride is a useful research compound. Its molecular formula is C36H45ClN4O and its molecular weight is 585.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)- is 584.3281898 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45ClN4O B3181682 Manzamine A hydrochloride CAS No. 104264-80-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7-;/t26-,30-,34+,35-,36-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVWQABXFSWTEF-YTGAITGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104264-80-4
Record name 3H-2,7-[3]Octeno-1H-azocino[1′,2′:1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104264-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Unlocking the Therapeutic Potential of Manzamine A: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A, a complex β-carboline alkaloid, has garnered significant attention within the scientific community for its potent and diverse biological activities, including promising anticancer, antimalarial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of Manzamine A, focusing on the marine sponges that are its primary producers. It presents a compilation of quantitative data on the yields of Manzamine A from various species, details comprehensive experimental protocols for its extraction and purification, and visually elucidates key signaling pathways modulated by this remarkable natural product. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Manzamine A Alkaloids

Manzamine A and its analogues are predominantly isolated from marine sponges, complex multicellular organisms that are prolific producers of bioactive secondary metabolites. While a diversity of sponge species have been identified as sources of manzamine alkaloids, a few genera stand out for their consistent and relatively high yields.

The first isolation of Manzamine A was from a marine sponge of the genus Haliclona collected off the coast of Okinawa, Japan. Since then, numerous other sponges, primarily from the Indo-Pacific region, have been identified as sources. Notably, sponges of the genus Acanthostrongylophora are considered a particularly rich and reliable source of these alkaloids. Other genera that have been reported to yield Manzamine A and related compounds include Amphimedon, Xestospongia, and Pellina.

An intriguing aspect of Manzamine A's origin is the strong evidence suggesting that the actual producer is not the sponge itself, but rather a symbiotic microorganism. Research has led to the isolation of the actinomycete Micromonospora sp. M42 from the sponge Acanthostrongylophora ingens, which was subsequently shown to produce Manzamine A in culture. This discovery opens up possibilities for sustainable production of Manzamine A through fermentation, bypassing the challenges associated with harvesting marine sponges.

Quantitative Yields of Manzamine A from Marine Sponges

The yield of Manzamine A can vary significantly depending on the sponge species, geographical location, and environmental conditions. The following table summarizes reported yields of Manzamine A and related compounds from various marine sponges, expressed as a percentage of the wet weight of the sponge.

Sponge SpeciesManzamine AlkaloidYield (% of wet weight)Reference
Ircinia sp.Manzamine H0.0007%
Ircinia sp.Manzamine J0.0022%
Ircinia sp.Ircinal A0.0057%
Ircinia sp.Ircinal B0.0020%
Amphimedon sp.Manzamine M0.0015%
Amphimedon sp.3,4-dihydro-6-hydroxymanzamine A0.0015%
Amphimedon sp.3,4-dihydromanzamine J0.0004%

Experimental Protocols for Isolation and Purification

The isolation of Manzamine A from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are generalized from methodologies reported in the scientific literature.

Extraction of Manzamine A from Acanthostrongylophora sp.

This protocol outlines a common procedure for the initial extraction of crude alkaloid mixtures from sponge biomass.

Materials:

  • Frozen or freeze-dried sponge material (Acanthostrongylophora sp.)

  • Acetone

  • Chloroform

  • Methanol

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Separatory funnel

Procedure:

  • The sponge material is exhaustively extracted with acetone at room temperature. This process is typically repeated multiple times to ensure complete extraction of the bioactive compounds.

  • The combined acetone extracts are concentrated under reduced pressure using a rotary evaporator to yield an aqueous suspension.

  • The aqueous concentrate is then partitioned with chloroform in a separatory funnel. The organic (chloroform) layer, containing the lipophilic alkaloids including Manzamine A, is collected.

  • The chloroform extract is dried over anhydrous sodium sulfate and then concentrated in vacuo to yield a crude alkaloid extract.

Purification of Manzamine A using Chromatography

The crude extract is a complex mixture of compounds and requires further purification, typically through a series of chromatographic steps.

Materials:

  • Crude alkaloid extract

  • Silica gel for vacuum liquid chromatography (VLC) and column chromatography

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or normal-phase)

  • Solvents for chromatography (e.g., hexane, acetone, chloroform, methanol, in various ratios)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Dragendorff's reagent for alkaloid visualization

Procedure:

  • Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica gel. Elution is performed with a stepwise gradient of solvents, starting from non-polar (e.g., 100% hexane) and gradually increasing in polarity (e.g., hexane-acetone mixtures, 100% acetone, chloroform-methanol mixtures).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC, with visualization of alkaloid-containing spots using Dragendorff's reagent. Fractions showing the presence of Manzamine A (based on comparison with a standard, if available) are pooled.

  • Silica Gel Column Chromatography: The pooled fractions are further purified by silica gel column chromatography, again using a gradient of solvents to achieve better separation.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Manzamine A is typically achieved by HPLC. Depending on the nature of the impurities, either normal-phase or reverse-phase HPLC may be employed.

  • Crystallization: The purified Manzamine A can be crystallized from a suitable solvent (e.g., methanol) to obtain a highly pure, crystalline solid. For improved aqueous solubility, it can be converted to its hydrochloride salt.

Key Signaling Pathways Modulated by Manzamine A

Manzamine A exerts its diverse biological effects by interacting with and modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Inhibition of Autophagy in Pancreatic Cancer

In pancreatic cancer cells, Manzamine A has been shown to inhibit autophagy, a cellular process that can promote tumor cell survival. It achieves this by targeting vacuolar ATPases (v-ATPases), leading to a blockade of the fusion between autophagosomes and lysosomes.

ManzamineA_Autophagy_Pathway cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation vATPase v-ATPase vATPase->Lysosome Maintains Acidity ManzamineA Manzamine A ManzamineA->Autolysosome Blocks Formation ManzamineA->vATPase Inhibits

Caption: Manzamine A inhibits autophagy by targeting v-ATPase.

Induction of Cell Cycle Arrest and Apoptosis in Colorectal Cancer

Manzamine A has demonstrated anticancer activity in colorectal cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis. This is achieved through the upregulation of tumor suppressors like p53, which in turn activates p21 and p27, leading to the inhibition of cyclin-dependent kinases (CDKs).

ManzamineA_CellCycle_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression CDK Cyclin-Dependent Kinases (CDKs) CDK->G1_Phase p21_p27 p21 / p27 p21_p27->CDK Inhibit p53 p53 p53->p21_p27 Activates Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Activates Apoptotic_Cell_Death Apoptotic Cell Death Caspases->Apoptotic_Cell_Death ManzamineA Manzamine A ManzamineA->p53 Upregulates ManzamineA->Mitochondria Depletes Membrane Potential

Caption: Manzamine A induces cell cycle arrest and apoptosis.

Inhibition of GSK-3β Signaling

Manzamine A has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes, including the hyperphosphorylation of tau protein in Alzheimer's disease. By inhibiting GSK-3β, Manzamine A presents a potential therapeutic avenue for neurodegenerative disorders.

ManzamineA_GSK3b_Pathway cluster_gsk3b_signaling GSK-3β Signaling in Neurodegeneration GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylated_Tau->Neurofibrillary_Tangles Leads to ManzamineA Manzamine A ManzamineA->GSK3b_active Inhibits

Caption: Manzamine A inhibits GSK-3β, a key enzyme in tau pathology.

Conclusion

Manzamine A continues to be a focal point of natural product research due to its intricate chemical structure and significant therapeutic potential. The marine sponges, particularly of the genus Acanthostrongylophora, remain the primary natural source of this valuable compound. The likely microbial origin of Manzamine A opens exciting avenues for its sustainable production through biotechnological approaches. The detailed experimental protocols provided in this guide offer a practical framework for the isolation and purification of Manzamine A, facilitating further research into its biological activities. Furthermore, the elucidation of its interactions with key signaling pathways, such as those involved in cancer and neurodegeneration, provides a solid foundation for the development of novel therapeutic strategies. This technical guide serves as a comprehensive resource to support and accelerate the ongoing efforts to unlock the full therapeutic potential of Manzamine A and its derivatives.

The Enigmatic Pathway of Manzamine A: A Technical Guide to Unraveling its Biosynthesis in Marine Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Manzamine A, a complex marine alkaloid, has captivated chemists and pharmacologists for decades due to its intricate structure and potent biological activities, including promising anti-cancer and anti-infective properties.[1][2] Despite over thirty years of research, its biosynthetic pathway remains one of the great unsolved mysteries of marine natural product chemistry. The true biological origin of Manzamine A, while found in various sponge species, is thought to be symbiotic microorganisms.[3] This technical guide provides a comprehensive overview of the current understanding of Manzamine A biosynthesis, focusing on the prevailing hypothetical pathways. It is designed to be a resource for researchers, offering a summary of the limited existing experimental data, detailed hypothetical experimental protocols to guide future research, and visualizations of the proposed biosynthetic routes and experimental workflows. The elucidation of this pathway is a critical step towards sustainable production of Manzamine A and its analogs for therapeutic development.

Introduction: The Manzamine A Puzzle

First isolated in the 1980s from a marine sponge of the genus Haliclona, Manzamine A boasts a unique and complex pentacyclic core structure fused to a β-carboline moiety.[1][4] Its significant biological activities have spurred numerous total synthesis efforts; however, these routes are often lengthy and low-yielding, making large-scale production challenging.[5][6] A sustainable and economically viable supply of Manzamine A for clinical development likely hinges on understanding and engineering its biosynthesis.

The central challenge in studying Manzamine A's biosynthesis has been the inability to definitively identify the producing organism and its associated biosynthetic gene cluster.[7] While isolated from sponges, evidence points towards production by symbiotic bacteria, with the actinomycete Micromonospora sp. M42 being the only confirmed, albeit low-yielding, producer to date.[7][8] This discovery provides a crucial foothold for future biosynthetic investigations.

This guide will delve into the prominent proposed biosynthetic pathways, the scant experimental evidence that supports them, and a detailed roadmap of experimental protocols that can be employed to finally illuminate this enigmatic pathway.

Proposed Biosynthetic Pathways

The biosynthesis of Manzamine A is still a matter of scientific postulation. Two main hypotheses have been put forward, each with its own set of proposed precursors and key chemical transformations.

The Baldwin-Whitehead Hypothesis: A Biomimetic Approach

The earliest and most cited hypothesis, proposed by Baldwin and Whitehead, suggests a biomimetic pathway involving the condensation of simple, symmetrical building blocks.[7] This elegant hypothesis is attractive in its simplicity and chemical logic.

The key steps of the Baldwin-Whitehead hypothesis are:

  • Formation of a Bis-dihydropyridine Macrocycle: Two molecules of acrolein, ammonia, and a C10 dialdehyde condense to form a symmetrical bis-dihydropyridine macrocycle.[7]

  • Intramolecular Diels-Alder Reaction: This macrocycle then undergoes an intramolecular [4+2] cycloaddition (a Diels-Alder reaction) to form the characteristic polycyclic core of the manzamine alkaloids.[7] This step is proposed to form keramaphidin B, a putative intermediate.[5]

  • Pictet-Spengler Condensation: The final β-carboline ring is proposed to be installed via a Pictet-Spengler reaction between the aldehyde intermediate (ircinal A) and tryptamine.[9]

Baldwin-Whitehead Hypothesis cluster_precursors Putative Precursors cluster_pathway Proposed Pathway Acrolein Acrolein (2 equiv.) Bis_dihydropyridine Bis-dihydropyridine Macrocycle Acrolein->Bis_dihydropyridine Condensation Ammonia Ammonia Ammonia->Bis_dihydropyridine Condensation C10_dialdehyde C10 Dialdehyde C10_dialdehyde->Bis_dihydropyridine Condensation Tryptamine Tryptamine Manzamine_A Manzamine A Tryptamine->Manzamine_A Keramaphidin_B Keramaphidin B (putative intermediate) Bis_dihydropyridine->Keramaphidin_B Intramolecular Diels-Alder Ircinal_A Ircinal A Keramaphidin_B->Ircinal_A Oxidation Ircinal_A->Manzamine_A Pictet-Spengler with Tryptamine

Figure 1. Proposed Baldwin-Whitehead biosynthetic pathway for Manzamine A.
The Revised Hypothesis: A Merger of Fatty Acid and Polyamine Metabolism

More recently, a revised hypothesis has been proposed that merges fatty acid and polyamine metabolism.[7] This proposal addresses some of the biochemical implausibilities of the Baldwin-Whitehead hypothesis, such as the use of the highly reactive and toxic acrolein as a building block.[7]

The key features of this revised pathway include:

  • Fatty Acid and Polyamine Precursors: This model posits that the backbone of Manzamine A is derived from fatty acid and polyamine precursors.

  • Alternative Cyclization Strategy: The complex ring system is assembled through a different series of cyclization reactions, avoiding the need for a Diels-Alder reaction of a bis-dihydropyridine macrocycle.

While this revised hypothesis is biochemically more plausible, it is also less defined and currently has less direct or indirect experimental support.

Revised Biosynthetic Hypothesis cluster_precursors Putative Precursors cluster_pathway Proposed Pathway Fatty_Acid Fatty Acid (e.g., C10 dicarboxylic acid) Linear_Intermediate Linear Amide Intermediate Fatty_Acid->Linear_Intermediate Condensation Polyamine Polyamine (e.g., spermidine) Polyamine->Linear_Intermediate Condensation Tryptamine Tryptamine Manzamine_A Manzamine A Tryptamine->Manzamine_A Cyclized_Precursor Cyclized Polyamine-Fatty Acid Adduct Linear_Intermediate->Cyclized_Precursor Cyclization(s) Manzamine_Core Manzamine Core Structure Cyclized_Precursor->Manzamine_Core Further Transformations Manzamine_Core->Manzamine_A Pictet-Spengler with Tryptamine

Figure 2. Conceptual overview of the revised biosynthetic hypothesis for Manzamine A.

Current Experimental Evidence: A Sparsely Populated Landscape

Direct experimental evidence for the biosynthesis of Manzamine A is exceptionally limited. The field currently relies on a few key but preliminary findings.

Quantitative Data Summary

The available quantitative data is sparse and primarily derived from biomimetic synthesis rather than biological experiments.

Experiment Precursor(s) Product Yield (%) System Reference
Biomimetic Diels-AlderBis-dihydropyridinium macrocycleKeramaphidin B0.3Chemical Synthesis (in vitro)[7]
Precursor FeedingTryptamine and Ircinal AManzamine A~5-fold increase (qualitative)Micromonospora sp. M42 culture[8]
Key Experimental Findings
  • Biomimetic Synthesis of Keramaphidin B: Baldwin and co-workers demonstrated that the proposed intramolecular Diels-Alder reaction to form the manzamine core is chemically feasible.[7] They synthesized the putative bis-dihydropyridine macrocycle precursor and showed that, in a dilute buffered solution, it could cyclize to form keramaphidin B, albeit in a very low yield of 0.3%.[7] This provides proof-of-concept for the key step in their hypothesis but does not confirm its biological relevance.

  • Production by Micromonospora sp. M42: The isolation of Manzamine A from the actinomycete Micromonospora sp. M42 is a landmark discovery, providing a culturable organism for biosynthetic studies.[8] However, the production was low (~1 mg/L) and transient, occurring only in the early growth phase.[7]

  • Precursor Feeding Experiments: Preliminary feeding experiments with Micromonospora sp. M42 showed that the addition of tryptamine and ircinal A to the culture medium led to an approximately five-fold increase in the production of Manzamine A.[8] This result supports the hypothesis that ircinal A is a late-stage precursor and that tryptamine is incorporated to form the β-carboline moiety.

A Proposed Research Workflow for Elucidating the Manzamine A Pathway

Given the nascent stage of Manzamine A biosynthesis research, a systematic and multi-pronged approach is required. The following workflow outlines a logical progression of experiments to identify the biosynthetic gene cluster and characterize the enzymatic steps.

Research Workflow cluster_genomics Genomic and Bioinformatic Analysis cluster_analytical Analytical Chemistry and Isotopic Labeling cluster_biochemical Biochemical Characterization Genome_Sequencing High-Quality Genome Sequencing of Micromonospora sp. M42 BGC_Mining Bioinformatic Mining for Candidate Gene Clusters (antiSMASH, etc.) Genome_Sequencing->BGC_Mining Gene_Knockout Targeted Gene Knockout or Silencing in M. sp. M42 BGC_Mining->Gene_Knockout Heterologous_Expression Heterologous Expression of Candidate Genes BGC_Mining->Heterologous_Expression Metabolomic_Profiling LC-MS/MS-based Metabolomic Profiling Gene_Knockout->Metabolomic_Profiling Confirm gene function Isotopic_Labeling Stable Isotope Labeling (e.g., 13C, 15N, 2H) with Putative Precursors Isotopic_Labeling->Metabolomic_Profiling Intermediate_Isolation Isolation and Structure Elucidation of Intermediates Metabolomic_Profiling->Intermediate_Isolation Enzyme_Assays In Vitro Enzyme Assays with Purified Enzymes Intermediate_Isolation->Enzyme_Assays Provide substrates Heterologous_Expression->Enzyme_Assays Structure_Determination Crystallography or Cryo-EM of Key Enzymes Enzyme_Assays->Structure_Determination

References

physical and chemical properties of Manzamine A hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A, a complex β-carboline alkaloid originally isolated from marine sponges, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of its hydrochloride salt, Manzamine A hydrochloride. It details experimental protocols for its isolation, purification, and characterization, as well as for key biological assays. Furthermore, this guide elucidates the signaling pathways through which Manzamine A exerts its effects, supported by visual diagrams to facilitate understanding. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a pale yellow solid.[1] Its core structure is a pentacyclic ring system fused to a β-carboline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial factor for biological testing.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Manzamine A and its hydrochloride salt.

PropertyValueReference
Chemical Name (+)-Manzamine A hydrochloride[1]
Synonyms Keramamine A hydrochloride[2]
Molecular Formula C₃₆H₄₅ClN₄O[2][3]
Molecular Weight 585.22 g/mol [2][3]
Appearance Pale yellow solid[1]
Melting Point >240 °C (decomposition)[1]
Optical Rotation [α]²⁸D +58.4 (c 0.25, CHCl₃)[1]
Solubility DMSO: 5.88 mg/mL (10.05 mM) with sonication[2][4]
Purity >98%[5]
CAS Number 104264-80-4[2][3]
Source Marine sponges of the genera Acanthostrongylophora, Haliclona, Xestospongia, and Pellina.[6][7][8]
Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound.

  • ¹H and ¹³C NMR: The NMR spectra of this compound are complex due to its intricate polycyclic structure. The spectral data are in agreement with published literature values.[1] The ¹H-NMR spectrum shows characteristic signals for the aromatic protons of the β-carboline ring system.[8] 2D NMR techniques such as COSY, HMQC, and HMBC are essential for complete signal assignment.[8]

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) typically shows a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 549.3588 (calculated for C₃₆H₄₅N₄O).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for OH and NH functionalities.[8]

  • Ultraviolet (UV) Spectroscopy: this compound displays strong UV absorption due to the presence of the β-carboline moiety.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and key biological assays involving this compound.

Isolation and Purification of Manzamine A and Conversion to Hydrochloride Salt

Manzamine A is naturally occurring in several species of marine sponges.[6][7][8]

Protocol:

  • Extraction: The sponge material is exhaustively extracted with an organic solvent such as acetone.[9] The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The aqueous acetone concentrate is partitioned with chloroform to separate compounds based on their polarity.[9]

  • Chromatographic Purification: The chloroform-soluble fraction is subjected to a series of chromatographic steps for purification. This typically involves:

    • Silica Gel Chromatography: The extract is first passed through a silica gel column, eluting with a gradient of solvents, such as a mixture of chloroform and methanol.[6]

    • Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a solvent system like chloroform-methanol (1:1).[6]

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Manzamine A is often performed using HPLC.

  • Conversion to Hydrochloride Salt: To prepare the hydrochloride salt, the purified Manzamine A (the free base) is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂).[7] A solution of hydrochloric acid in diethyl ether (HCl/Et₂O) is then added dropwise while stirring.[7] The reaction mixture is then dried to yield this compound.[7]

  • Recrystallization: The hydrochloride salt can be further purified by recrystallization from a solvent such as methanol to obtain colorless crystals.[6]

.

G Isolation and Purification Workflow Sponge Marine Sponge Material Extraction Extraction with Acetone Sponge->Extraction Partitioning Chloroform-Water Partitioning Extraction->Partitioning SilicaGel Silica Gel Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC HPLC Purification Sephadex->HPLC FreeBase Pure Manzamine A (Free Base) HPLC->FreeBase Conversion Conversion with HCl/Et2O FreeBase->Conversion HCl_Salt This compound Conversion->HCl_Salt

Isolation and Purification Workflow
In Vitro Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.[2]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for different time points (e.g., 24, 48, and 72 hours).[2]

  • MTS Reagent Addition: Add a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[2]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cells treated with this compound.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

In Vivo Antimalarial Activity Assay

This assay evaluates the efficacy of this compound in a mouse model of malaria.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., Swiss Webster) infected with the rodent malaria parasite Plasmodium berghei.[10]

  • Infection: Inoculate the mice with P. berghei-infected erythrocytes.[10]

  • Treatment: On day 2 post-infection, administer this compound to the mice via intraperitoneal injection or oral gavage at different doses (e.g., 50 or 100 µmol/kg).[10] A control group should receive the vehicle only.

  • Monitoring Parasitemia: Monitor the percentage of parasitized red blood cells in the mice by examining Giemsa-stained thin blood smears under a microscope at regular intervals.

  • Survival Analysis: Record the survival of the mice in each treatment group over a period of time (e.g., 60 days).[10]

  • Data Analysis: Compare the parasitemia levels and survival rates between the this compound-treated groups and the control group to determine the in vivo antimalarial activity.

Signaling Pathways

This compound exerts its diverse biological effects by modulating several key signaling pathways.

Inhibition of GSK-3β and CDK-5

Manzamine A has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase-5 (CDK-5), two kinases implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[11][12]

.

G cluster_0 Alzheimer's Disease Pathology ManzA Manzamine A Hydrochloride GSK3b GSK-3β ManzA->GSK3b CDK5 CDK-5 ManzA->CDK5 Tau Tau Protein GSK3b->Tau Phosphorylation CDK5->Tau Phosphorylation HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau NFTs Neurofibrillary Tangles HyperP_Tau->NFTs

Inhibition of GSK-3β and CDK-5 by Manzamine A
Inhibition of Autophagy in Pancreatic Cancer

In pancreatic cancer cells, Manzamine A targets vacuolar ATPases (V-ATPases), leading to the inhibition of autophagy, a cellular process that can promote cancer cell survival.[8][13]

.

G cluster_1 Autophagy in Pancreatic Cancer Cells ManzA Manzamine A Hydrochloride VATPase Vacuolar ATPase ManzA->VATPase Survival Cancer Cell Survival ManzA->Survival Lysosome Lysosomal Acidification VATPase->Lysosome Autolysosome Autolysosome (Fusion) Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Degradation->Survival

Manzamine A's Inhibition of Autophagy
Downregulation of Androgen Receptor Signaling in Prostate Cancer

Manzamine A has been shown to inhibit the growth of prostate cancer cells by targeting the transcription factor E2F8, which in turn prevents the synthesis of the androgen receptor (AR).

.

cluster_2 Androgen Receptor Signaling in Prostate Cancer ManzA Manzamine A E2F8 E2F8 ManzA->E2F8 DNA AR Gene Promoter E2F8->DNA Binds to AR_transcription AR Transcription DNA->AR_transcription AR_synthesis AR Synthesis AR_transcription->AR_synthesis AR Androgen Receptor AR_synthesis->AR TumorGrowth Prostate Tumor Growth AR->TumorGrowth

AR Signaling Inhibition by Manzamine A
Targeting the SIX1/CK2α Pathway in Cervical Cancer

In cervical cancer, Manzamine A has been found to inhibit cell growth by targeting the SIX1 protein and casein kinase IIα (CK2α), leading to cell cycle arrest and apoptosis.[7]

.

cluster_3 SIX1/CK2α Pathway in Cervical Cancer ManzA Manzamine A CK2a CK2α ManzA->CK2a SIX1 SIX1 CK2a->SIX1 Activates CellCycle Cell Cycle Progression SIX1->CellCycle Apoptosis Apoptosis SIX1->Apoptosis CancerGrowth Cervical Cancer Cell Growth CellCycle->CancerGrowth Apoptosis->CancerGrowth

References

Manzamine A Derivatives: A Technical Guide to Their Natural Occurrence, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The manzamine alkaloids are a class of structurally complex and biologically active β-carboline-containing natural products. First isolated in 1986 from a marine sponge, this family has since expanded to include over 100 derivatives, many of which exhibit potent activities against a range of diseases, including malaria, tuberculosis, HIV, and cancer.[1][2][3] Their unique and intricate polycyclic ring systems have made them attractive targets for total synthesis and lead optimization in drug discovery programs. This technical guide provides a comprehensive overview of the natural occurrence of Manzamine A and its derivatives, their significant biological activities with supporting quantitative data, and detailed experimental methodologies for their isolation, characterization, and bioactivity assessment.

Natural Occurrence of Manzamine A and Its Derivatives

Manzamine A and its analogues are primarily isolated from marine sponges of the genus Acanthostrongylophora.[4][5][6] These sponges are found in various marine environments, including the Indo-Pacific region. The co-occurrence of a wide array of manzamine derivatives within a single sponge species suggests a dynamic biosynthetic pathway, possibly involving symbiotic microorganisms.

Table 1: Selected Manzamine A Derivatives and their Natural Sources
Derivative NameSource OrganismLocation of CollectionReference
Manzamine AHaliclona sp.Okinawa, Japan[3]
Manzamine AAcanthostrongylophora ingensIndo-Pacific[4][6]
(+)-8-Hydroxymanzamine AAcanthostrongylophora ingensIndo-Pacific[4]
Kepulauamine AAcanthostrongylophora sp.Indonesia[5]
(+)-12,28-Oxamanzamine AIndo-Pacific SpongeIndo-Pacific[2]
(+)-12,28-Oxa-8-hydroxymanzamine AIndo-Pacific SpongeIndo-Pacific[2]
Acanthomanzamine A-EAcanthostrongylophora ingensNot Specified[6]

Biological Activities and Mechanisms of Action

Manzamine A and its derivatives have demonstrated a broad spectrum of biological activities. Their mechanisms of action are multifaceted, with key targets identified as vacuolar-type H+-ATPase (V-ATPase) and glycogen synthase kinase-3β (GSK-3β).

V-ATPase Inhibition and Anti-cancer Activity

Manzamine A is a potent inhibitor of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments like lysosomes.[7][8] Inhibition of V-ATPase disrupts cellular pH homeostasis and impairs autophagy, a critical process for cancer cell survival and proliferation. This mechanism underlies the anti-cancer properties of Manzamine A.

Table 2: In Vitro Cytotoxicity of Manzamine A against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
P388Murine LeukemiaNot Specified[1]
OsteoblastsBone10-20[3]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

GSK-3β Inhibition and Neuroprotective Potential

Manzamine A has been identified as an inhibitor of GSK-3β, a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease.[1] By inhibiting GSK-3β, Manzamine A can potentially modulate downstream signaling pathways involved in neuroinflammation and tau phosphorylation, suggesting its therapeutic potential for neurodegenerative disorders.

Table 3: Other Notable Biological Activities of Manzamine Derivatives
ActivityTarget/OrganismDerivative(s)MIC/IC50Reference
AntimalarialPlasmodium falciparumManzamine AMore potent than artemisinin in vitro[1]
AntitubercularMycobacterium tuberculosisManzamine ANot Specified[1]
Anti-HIVHIV-1Manzamine A, 8-hydroxymanzamine AEC50: 4.2 µM, 0.59 µM[2]
AntibacterialStaphylococcus aureus, Cryptococcus neoformans, Mycobacterium intracellulareManzamine AMIC: 0.5-6.25 µg/mL[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, structure elucidation, and bioactivity assessment of Manzamine A derivatives. These protocols are based on established methods in natural product chemistry and pharmacology and may require optimization for specific derivatives and experimental conditions.

Isolation and Purification of Manzamine A from Acanthostrongylophora sp.

Objective: To isolate and purify Manzamine A from the marine sponge Acanthostrongylophora sp.

Materials:

  • Freeze-dried sponge material

  • Acetone

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Ammonia solution (NH3·H2O)

  • Silica gel 60

  • Alumina (neutral)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Grind the freeze-dried sponge material into a fine powder.

    • Exhaustively extract the powder with acetone at room temperature.

    • Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with chloroform.

    • Separate the chloroform layer, which contains the lipophilic manzamine alkaloids.

  • Column Chromatography (Silica Gel):

    • Apply the chloroform extract to a silica gel column.

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing Manzamine A.

  • Column Chromatography (Alumina):

    • Pool the Manzamine A-containing fractions and apply to a neutral alumina column.

    • Elute with a solvent system such as CHCl3-MeOH-NH3·H2O (e.g., 9:1:0.5 v/v/v).[4]

    • This step is crucial for separating the free base form of manzamine alkaloids.

  • HPLC Purification:

    • Further purify the Manzamine A-rich fraction by reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Manzamine A.

  • Final Product:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure Manzamine A as a solid.

Structure Elucidation by NMR and Mass Spectrometry

Objective: To confirm the chemical structure of the isolated Manzamine A.

Materials:

  • Purified Manzamine A

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified compound in the chosen deuterated solvent.

  • 1D NMR Spectroscopy:

    • Acquire ¹H NMR and ¹³C NMR spectra to obtain initial information on the proton and carbon environments in the molecule.[4][9]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within molecular fragments.[10][11][12]

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond correlations between protons and their directly attached carbons.[10][11][13]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments and determining the overall carbon skeleton.[10][11][13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.[4]

  • Mass Spectrometry:

    • Acquire a high-resolution mass spectrum (e.g., HR-ESI-MS) to determine the accurate mass and elemental composition of the molecule.[4]

V-ATPase Inhibition Assay

Objective: To determine the inhibitory activity of Manzamine A derivatives on V-ATPase.

This protocol is a generalized procedure and should be optimized based on the specific experimental setup.

Materials:

  • Purified V-ATPase enzyme or membrane vesicles rich in V-ATPase

  • Manzamine A derivative (test compound)

  • Bafilomycin A1 (positive control inhibitor)[7][8][14][15]

  • ATP

  • Assay buffer (e.g., containing HEPES, KCl, MgCl2)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the V-ATPase enzyme/vesicles in a 96-well plate.

  • Add serial dilutions of the Manzamine A derivative to the wells. Include wells with Bafilomycin A1 as a positive control and a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate for a defined period to allow for ATP hydrolysis.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of V-ATPase inhibition for each concentration of the test compound and determine the IC50 value.

GSK-3β Kinase Assay

Objective: To evaluate the inhibitory effect of Manzamine A derivatives on GSK-3β activity.

This protocol is a generalized procedure and should be optimized based on the specific experimental setup.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • Manzamine A derivative (test compound)

  • Known GSK-3β inhibitor (positive control)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase reaction buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiolabeled assays, or a luminescence-based kit like ADP-Glo™)[16][17][18]

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, GSK-3β enzyme, and the substrate in a suitable reaction vessel (e.g., microcentrifuge tube or 96-well plate).

  • Add serial dilutions of the Manzamine A derivative. Include positive and negative controls.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

  • Quantify the amount of phosphorylated substrate.

  • Calculate the percentage of GSK-3β inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathways

Manzamine_A_Signaling Manzamine_A Manzamine A V_ATPase V-ATPase Manzamine_A->V_ATPase Inhibits GSK3B GSK-3β Manzamine_A->GSK3B Inhibits Lysosome_Acidification Lysosomal Acidification V_ATPase->Lysosome_Acidification Autophagy Autophagy Lysosome_Acidification->Autophagy Cancer_Cell_Survival Cancer Cell Survival Autophagy->Cancer_Cell_Survival Tau_Phosphorylation Tau Hyperphosphorylation GSK3B->Tau_Phosphorylation Neuroinflammation Neuroinflammation GSK3B->Neuroinflammation Neurodegeneration Neurodegeneration Tau_Phosphorylation->Neurodegeneration Neuroinflammation->Neurodegeneration

Caption: Signaling pathways affected by Manzamine A.

Experimental Workflow

Manzamine_Workflow Start Marine Sponge Collection (Acanthostrongylophora sp.) Extraction Extraction with Acetone Start->Extraction Partitioning Solvent Partitioning (Chloroform/Water) Extraction->Partitioning Silica_Chrom Silica Gel Chromatography Partitioning->Silica_Chrom Alumina_Chrom Alumina Chromatography Silica_Chrom->Alumina_Chrom HPLC Reverse-Phase HPLC Alumina_Chrom->HPLC Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation Bioassays Biological Activity Assays (V-ATPase, GSK-3β, Cytotoxicity) Structure_Elucidation->Bioassays End Pure Manzamine Derivative with Characterized Activity Bioassays->End

References

A Historical Perspective of Manzamine Alkaloid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The manzamine alkaloids represent a fascinating and structurally complex class of marine natural products that have captivated chemists and pharmacologists for decades. First discovered in the mid-1980s, these unique β-carboline-containing compounds, isolated primarily from marine sponges, exhibit a remarkable range of biological activities. Their intricate molecular architecture, featuring a fused and bridged polycyclic system, has presented a formidable challenge to synthetic chemists, while their potent bioactivities have made them promising candidates for drug development. This in-depth technical guide provides a historical perspective on manzamine alkaloid research, detailing the key discoveries, experimental methodologies, and the evolution of our understanding of these remarkable molecules.

The Dawn of Discovery: Isolation and Structural Elucidation

The story of the manzamine alkaloids begins in 1986, when a team of researchers led by Higa and coworkers isolated the first members of this class, manzamines A, B, and C, from a marine sponge of the genus Haliclona collected off the coast of Cape Manzamo in Okinawa, Japan.[1][2][3][4][5] The unprecedented and complex structure of manzamine A was determined through meticulous spectroscopic analysis and ultimately confirmed by X-ray diffraction of its hydrochloride salt.[3] This seminal discovery unveiled a novel molecular architecture characterized by a complex array of 5-, 6-, 8-, and 13-membered rings fused to a β-carboline moiety.[3][6]

Over the past three and a half decades, the family of manzamine alkaloids has expanded significantly, with over 200 members now identified.[7] These compounds have been isolated from more than 16 species of marine sponges belonging to at least five different families, collected from various marine environments, including the Indo-Pacific region, the Red Sea, and the waters off the coasts of Indonesia and Papua New Guinea.[3][4] The widespread occurrence of these structurally related alkaloids in taxonomically diverse sponges has led to the speculation that they may be produced by associated microorganisms, a hypothesis that continues to be an active area of research.[1][2] In 2014, a significant breakthrough appeared to be made when Hill and coworkers reported the isolation of a sponge-associated actinomycete, Micromonospora sp. M42, capable of producing manzamine A, albeit in small quantities.[7]

Key Milestones in Discovery and Isolation
YearMilestoneKey Researchers/InstitutionSource OrganismReference
1986Isolation and structure elucidation of manzamine A, B, and CHiga et al.Haliclona sp. (Okinawa, Japan)[1][2][3][4][5]
1992Proposal of a plausible biogenetic pathway for manzamines A and BBaldwin et al.-[3]
2000Report on the in vivo antimalarial activity of manzamine A--[8]
2014Isolation of a manzamine A-producing bacterium, Micromonospora sp. M42Hill et al.Sponge-associated actinomycete[7]
2020Manzamine A identified as an inhibitor of cervical cancer cell growthHamann et al. (Medical University of South Carolina)Indonesian sponge[9]

The Synthetic Challenge: A Playground for Chemical Innovation

The complex, polycyclic structure of the manzamine alkaloids has made them highly attractive and challenging targets for total synthesis. The quest to synthesize these molecules has spurred the development of novel synthetic strategies and methodologies. The first total syntheses of manzamine A were reported by the groups of Winkler, Martin, Fukuyama, and Dixon.[7] These early synthetic efforts, while heroic, highlighted the immense difficulty in producing significant quantities of these compounds, with the four groups collectively producing only 11.9 mg of manzamine A.[7][10]

Subsequent synthetic endeavors have focused on improving efficiency and scalability. A notable advancement was reported in 2012 by Dixon and coworkers, who developed a shorter synthetic route to manzamine A, accessing it in a 20-step linear sequence from commercially available starting materials.[11] A key feature of their strategy was the innovative use of nitro-Mannich reactions to construct two of the core rings.[11]

Representative Total Synthesis Approaches
Research GroupYearKey StrategyNumber of Steps (Longest Linear Sequence)Overall Yield
Winkler et al.-Intramolecular Diels-Alder reaction--
Martin et al.----
Fukuyama et al.----
Dixon et al.2012Nitro-Mannich cascade, ring-closing metathesis18-

A Plethora of Bioactivities: Therapeutic Potential of Manzamines

From their initial discovery, manzamine alkaloids have demonstrated a wide spectrum of potent biological activities, making them a focal point of drug discovery research.

Anticancer Activity

Manzamine A was first reported to exhibit potent cytotoxicity against P388 leukemia cells.[7] Subsequent studies have revealed its efficacy against a range of cancer cell lines, including cervical cancer, melanoma, and prostate and pancreatic cancers.[9][12] Research has shown that manzamine A can inhibit the growth of cervical cancer cells and induce apoptosis without affecting normal, non-cancerous cells.[9] The proposed mechanism for its anticancer activity involves the inhibition of specific proteins that are highly expressed in various cancers.[9]

Antimalarial Activity

One of the most promising therapeutic applications of manzamine alkaloids is in the treatment of malaria. Manzamine A has shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[13] In vivo studies in rodent models demonstrated that a single intraperitoneal injection of manzamine A could inhibit over 90% of the asexual erythrocytic stages of Plasmodium berghei and significantly prolong the survival of infected mice.[8] The antimalarial potency of some manzamines has been shown to be greater than that of currently used drugs like artemisinin and chloroquine.[1]

Antimicrobial and Other Activities

The manzamine alkaloids also exhibit a broad range of antimicrobial activities, including antibacterial and antifungal properties.[7] Manzamine A has demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Furthermore, various manzamine alkaloids have been reported to possess anti-inflammatory, antiviral (including against HIV), and insecticidal properties.[2][4][5]

Summary of Biological Activities and Potency
CompoundBiological ActivityCell Line/OrganismPotency (IC50/MIC)Reference
Manzamine ACytotoxicityP388 leukemia cells0.07 µg/mL[3]
Manzamine AAntimalarialPlasmodium berghei (in vivo)>90% inhibition at a single i.p. dose[8]
Manzamine AAntituberculosisMycobacterium tuberculosis (H37Rv)MIC: 1.56 µg/mL[1]
Manzamine EAntituberculosisMycobacterium tuberculosis (H37Rv)MIC: 3.13 µg/mL[1]
8-hydroxymanzamine AAntituberculosisMycobacterium tuberculosis (H37Rv)MIC: 3.13 µg/mL[1]
Manzamine ACervical CancerFour different cervical cancer cell lines70% inhibition at 0.1 µM[1][9]
Neo-kauluamineCytotoxicityHuman lung and colon carcinoma cellsIC50: 1.0 µg/mL[1]

Experimental Protocols: A Glimpse into the Research

Isolation and Purification of Manzamine Alkaloids

A general procedure for the isolation of manzamine alkaloids from marine sponges involves the following steps:

  • Collection and Extraction: The sponge material is collected and immediately frozen or preserved in a solvent like methanol or ethanol. The preserved sponge is then homogenized and extracted exhaustively with an organic solvent (e.g., methanol/dichloromethane).

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between ethyl acetate and water.

  • Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques for further purification. These techniques include:

    • Vacuum Liquid Chromatography (VLC): Often used for initial fractionation of the extract.

    • Silica Gel Column Chromatography: A standard method for separating compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Used for the final purification of individual alkaloids. Both normal-phase and reverse-phase HPLC are employed.

Structure Elucidation

The complex structures of manzamine alkaloids are determined using a combination of spectroscopic techniques:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biosynthesis and Signaling Pathways

The biosynthetic origin of the manzamine alkaloids has been a long-standing puzzle. The initial hypothesis, proposed by Baldwin and Whitehead, suggested a pathway involving the condensation of two equivalents of acrolein, ammonia, and a 10-carbon dialdehyde.[7] More recent research has led to a revised biosynthetic postulate that merges fatty acid synthesis with polyamine metabolism.[7]

While the precise enzymatic machinery remains to be fully elucidated, the proposed pathways provide a logical framework for understanding the formation of the complex manzamine core.

Manzamine_Biosynthesis_Hypothesis cluster_precursors Putative Precursors cluster_core_formation Core Assembly cluster_final_product Final Product Fatty_Acid_Derivative Fatty Acid Derivative Ircinal_A_like_intermediate Ircinal A-like Intermediate Fatty_Acid_Derivative->Ircinal_A_like_intermediate PKS-like machinery Polyamine Polyamine Polyamine->Ircinal_A_like_intermediate Condensation Tryptamine_Derivative Tryptamine Derivative Manzamine_A Manzamine A Tryptamine_Derivative->Manzamine_A Pictet-Spengler Reaction Pentacyclic_Core Pentacyclic Core Formation Ircinal_A_like_intermediate->Pentacyclic_Core Intramolecular Cyclizations Pentacyclic_Core->Manzamine_A

Caption: Proposed biosynthetic pathway of Manzamine A.

The anticancer activity of manzamine A has been linked to its interaction with specific cellular signaling pathways. For instance, in cervical cancer cells, manzamine A has been shown to target the SIX1 protein, an oncoprotein associated with oncogenesis.[14]

Manzamine_A_Anticancer_Pathway Manzamine_A Manzamine A SIX1_Protein SIX1 Oncoprotein Manzamine_A->SIX1_Protein Inhibition Cell_Cycle_Progression Cell Cycle Progression Manzamine_A->Cell_Cycle_Progression Arrest Apoptosis Apoptosis Manzamine_A->Apoptosis Induction SIX1_Protein->Cell_Cycle_Progression SIX1_Protein->Apoptosis Inhibition

Caption: Simplified signaling pathway of Manzamine A in cancer cells.

Future Directions and Conclusion

The historical journey of manzamine alkaloid research is a testament to the power of natural product discovery. From their initial isolation to the ongoing exploration of their therapeutic potential, these complex molecules have continuously pushed the boundaries of chemical synthesis and pharmacology. Future research will likely focus on several key areas:

  • Elucidation of the Complete Biosynthetic Pathway: Identifying the specific genes and enzymes responsible for manzamine production will be crucial for biotechnological applications and sustainable production.

  • Medicinal Chemistry and Drug Development: The potent and diverse bioactivities of manzamines make them excellent scaffolds for the development of new drugs. Structure-activity relationship (SAR) studies will be vital for optimizing their efficacy and reducing potential toxicity.

  • Clinical Trials: Advancing the most promising manzamine analogues into clinical trials will be the ultimate goal to translate their therapeutic potential into tangible benefits for patients.

References

Manzamine A Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Manzamine A hydrochloride, a marine-derived β-carboline alkaloid with significant therapeutic potential. This document covers its chemical properties, key biological activities, detailed experimental methodologies, and the signaling pathways through which it exerts its effects.

Core Data Presentation

Manzamine A and its hydrochloride salt have been the subject of numerous studies, revealing a range of biological activities. The following table summarizes the fundamental chemical properties and key quantitative data related to its bioactivity.

PropertyValueCitation(s)
Compound Name This compound[1][2]
CAS Number 104264-80-4[1][2][3]
Molecular Formula C36H45ClN4O[2][4]
Molecular Weight 585.22 g/mol [2][3][4]
Appearance Solid[4]
Solubility DMSO (5 mg/mL with ultrasonication)[3]
GSK-3β Inhibition (IC50) 10.2 µM[1][5]
CDK-5 Inhibition (IC50) 1.5 µM[5]
Anti-HSV-1 Activity Effective at 1.0 µM in SIRC cells[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the experimental protocols used to elucidate the mechanisms of action of this compound.

Anti-Herpes Simplex Virus-1 (HSV-1) Activity Assays

These protocols are designed to assess the efficacy of Manzamine A in inhibiting HSV-1 replication.

  • Cell Lines and Virus:

    • Seruminstitut Rabbit Cornea (SIRC) cells are commonly used as a model for corneal infection.[1][6]

    • A recombinant HSV-1 expressing Enhanced Green Fluorescent Protein (EGFP) can be utilized for high-throughput screening and visualization of infected cells.[1]

  • Plaque Assay:

    • SIRC cells are cultured to confluence in multi-well plates.

    • The cells are infected with a known titer of HSV-1 in the presence of varying concentrations of this compound or a vehicle control.

    • After an incubation period to allow for viral entry and replication, the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions or "plaques."

    • The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The reduction in plaque number in treated wells compared to control wells indicates antiviral activity.[1][6]

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR):

    • SIRC cells are infected with HSV-1 with and without Manzamine A treatment.

    • At specific time points post-infection, total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is then used as a template for PCR with primers specific for viral genes, such as ICP0 (a key immediate-early gene) and vhs (virion host shutoff), to quantify their expression levels. A reduction in the expression of these genes indicates inhibition of viral replication.[1][7]

Autophagy Inhibition in Pancreatic Cancer Cells

These methods are employed to investigate the role of Manzamine A as an autophagy inhibitor, a key mechanism in its anti-cancer activity.

  • Cell Lines:

    • Human pancreatic adenocarcinoma cell lines (e.g., AsPC-1) are used.[2]

  • Western Blot Analysis for Autophagy Markers:

    • Pancreatic cancer cells are treated with Manzamine A (e.g., 10 µM for 24 hours), the established autophagy inhibitor bafilomycin A1 (as a positive control), or a vehicle control.[2][4]

    • Total protein is extracted from the cells and quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against key autophagy markers, such as LC3-II (a marker for autophagosome formation) and p62/SQSTM1 (a protein that is degraded during autophagy).

    • An increase in the levels of LC3-II and p62 indicates a blockage in the autophagic flux.[2][4]

  • Vacuolar ATPase (v-ATPase) Activity Assay:

    • Pancreatic cancer cells are treated with Manzamine A.

    • The cells are then stained with a pH-sensitive fluorescent dye, such as LysoSensor Green, which accumulates in acidic organelles like lysosomes.[2]

    • A decrease in fluorescence intensity in treated cells compared to controls, as measured by fluorescence microscopy or a plate reader, suggests an inhibition of the v-ATPase proton pump and a subsequent increase in lysosomal pH.[2][8]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

This protocol determines the direct inhibitory effect of Manzamine A on GSK-3β, a kinase implicated in various diseases, including Alzheimer's disease.

  • Kinase Assay:

    • A purified recombinant GSK-3β enzyme is used.

    • The kinase reaction is performed in a buffer containing the enzyme, a specific substrate for GSK-3β, ATP, and varying concentrations of Manzamine A.[9][10]

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of phosphorylated substrate or the amount of ADP produced is quantified, often using a luminescence-based assay (e.g., ADP-Glo).[9][10]

    • The concentration of Manzamine A that inhibits 50% of the enzyme's activity (IC50) is calculated.[11]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key cellular and viral pathways.

Inhibition of Vacuolar ATPase and Autophagy

A primary mechanism of action for Manzamine A in cancer cells is the inhibition of vacuolar ATPases (v-ATPases). These proton pumps are essential for maintaining the acidic environment of lysosomes. By disrupting v-ATPase function, Manzamine A prevents the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy. This leads to an accumulation of autophagosomes and cellular waste, ultimately contributing to cancer cell death.[2][4] This mechanism is particularly relevant in pancreatic cancer, where autophagy is a critical survival pathway.[4][12]

G cluster_autophagy Autophagy Pathway ManzA Manzamine A vATPase Vacuolar ATPase (v-ATPase) ManzA->vATPase Inhibits Lysosome Lysosomal Acidification vATPase->Lysosome Maintains Autophagy Autophagosome-Lysosome Fusion Lysosome->Autophagy Enables Degradation Degradation of Cellular Components Autophagy->Degradation Leads to CellDeath Cancer Cell Death Degradation->CellDeath Suppression leads to

Manzamine A inhibits autophagy by targeting v-ATPase.
Inhibition of GSK-3β Signaling

Manzamine A is a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[11][13] GSK-3β is a serine/threonine kinase that plays a role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of neurodegenerative diseases like Alzheimer's, hyperactive GSK-3β is responsible for the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. By inhibiting GSK-3β, Manzamine A has the potential to reduce tau pathology.[13]

G ManzA Manzamine A GSK3b GSK-3β ManzA->GSK3b Inhibits HyperP Hyperphosphorylated Tau GSK3b->HyperP Promotes Phosphorylation Tau Tau Protein NFT Neurofibrillary Tangles (Alzheimer's Pathology) HyperP->NFT Leads to

Manzamine A's inhibition of GSK-3β can reduce tau hyperphosphorylation.
Mechanism of Anti-HSV-1 Activity

Manzamine A effectively inhibits the replication of Herpes Simplex Virus-1 (HSV-1).[1] Its antiviral mechanism does not appear to be through the inhibition of GSK-3β signaling.[1] Instead, studies have shown that Manzamine A treatment leads to a decrease in the transcription of the viral immediate-early gene ICP0.[1][7] ICP0 is a crucial protein that promotes viral transcription and counteracts the host's intrinsic antiviral defenses. By targeting ICP0, Manzamine A effectively halts the viral replication cycle at a very early stage.[1]

G ManzA Manzamine A ICP0_transcription ICP0 Gene Transcription ManzA->ICP0_transcription Inhibits HSV1 HSV-1 Infection HSV1->ICP0_transcription Initiates ICP0_protein ICP0 Protein Synthesis ICP0_transcription->ICP0_protein Viral_Replication Viral Replication ICP0_protein->Viral_Replication Promotes

Manzamine A inhibits HSV-1 by targeting ICP0 gene transcription.

References

Methodological & Application

Application Notes: In Vitro Evaluation of Manzamine A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Manzamine A, a complex β-carboline alkaloid derived from marine sponges, has demonstrated a wide spectrum of potent biological activities.[1][2][3] Its hydrochloride salt is often used to improve aqueous solubility for experimental purposes.[4][5] In vitro studies have established its potential as an anticancer, anti-inflammatory, antimicrobial, and antimalarial agent.[6][7][8] Mechanistically, Manzamine A has been shown to target several key cellular pathways. It can induce cell cycle arrest, trigger apoptosis, and inhibit critical proteins involved in cell proliferation and survival, such as the homeobox transcription factor SIX1 and various protein kinases.[1][4][8][9][10] These application notes provide detailed protocols for investigating the in vitro effects of Manzamine A hydrochloride.

Anticancer Activity

Manzamine A exhibits significant antiproliferative effects against various cancer cell lines, including cervical, colorectal, pancreatic, and prostate cancers.[7][9][11] Its mechanism involves inducing cell cycle arrest, promoting apoptosis, and inhibiting key oncogenic proteins like SIX1 and CK2α.[1][9][10]

Effects on Bone Cells

Studies on osteoblast lineage cells show that Manzamine A can decrease cell viability, increase apoptosis, and reduce alkaline phosphatase activity, suggesting it may impact bone development and homeostasis.[4][8] It has also been shown to affect osteoclasts, the cells responsible for bone resorption.[5][12]

Antimicrobial and Antimalarial Activity

Manzamine A and its analogues have shown potent activity against various pathogens. This includes activity against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and the malaria parasite Plasmodium falciparum, where it has shown greater potency than conventional drugs like chloroquine in some studies.[6][10][13]

Quantitative Data Summary

The inhibitory concentrations of Manzamine A vary depending on the cell line and exposure time.

Table 1: IC50 Values of Manzamine A in Cancer Cell Lines

Cell LineCancer TypeTime PointIC50 (µM)Reference
HCT116Colorectal24 h4.5 ± 1.7[11]
DLD-1Colorectal24 h> 10[11]
HT-29Colorectal24 h> 10[11]
Pre-osteoblastsN/A24 h3.64[4]
Pre-osteoblastsN/A48 h2.04[4]
Pre-osteoblastsN/A72 h5.47[4]
Mature OsteoblastsN/A24 h4.37[4]
Mature OsteoblastsN/A48 h4.16[4]
Mature OsteoblastsN/A72 h3.66[4]

Table 2: Antimicrobial and Antimalarial Activity of Manzamine A and its Salt

OrganismStrain/ConditionCompoundActivityValue (ng/mL)Reference
P. falciparumD6 (Chloroquine-sensitive)Manzamine A HClIC506.1[13]
P. falciparumW2 (Chloroquine-resistant)Manzamine A HClIC507.3[13]
M. tuberculosisH37Rv8-hydroxymanzamine AMIC900[6]
M. tuberculosisH37RvManzamine AMIC1560[6]

Experimental Protocols

Cell Viability and Cytotoxicity (MTS Assay)

This protocol is used to determine the effect of Manzamine A on cell proliferation and to calculate the IC50 value.

Materials:

  • Target cell lines (e.g., HCT116, HeLa, pre-osteoblasts)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO or water)

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-7,000 cells/well in 100 µL of complete medium.[2][4] Allow cells to attach by incubating for 24 hours at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations can range from 0.5 to 40 µM.[4][10] Remove the old medium from the wells and add 100 µL of the Manzamine A-containing medium or control medium (with vehicle, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[4][10]

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 90 minutes to 2 hours at 37°C in the dark.[2]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]

Apoptosis Detection (Caspase 3/7 Assay)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound

  • 96-well white-walled plates

  • Apo-ONE® Homogeneous Caspase-3/7 Assay kit (Promega) or similar

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1,000-4,000 cells/well.[4][5] Incubate for 24 hours to allow attachment.

  • Treatment: Treat cells with desired concentrations of Manzamine A (e.g., 2.5 µM and 5 µM) and a vehicle control.[4]

  • Incubation: Incubate for specified time points (e.g., 24, 48, 72 hours).[4][5]

  • Assay: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the amount of caspase 3/7 activity.[4]

Long-Term Cell Proliferation (Colony Formation Assay)

This assay assesses the long-term ability of a compound to inhibit cell growth and colony formation.

Materials:

  • Target cancer cell lines (e.g., HCT116, C33A)

  • 6-well tissue culture plates

  • This compound

  • Crystal Violet stain (0.5%)

  • Paraformaldehyde (4%)

Procedure:

  • Initial Treatment (Optional): Treat cells in a larger flask or plate with Manzamine A (e.g., 5 µM) for 24 hours.[2]

  • Seeding: Detach the pre-treated cells (or seed untreated cells directly) and reseed them at a very low density (e.g., 1,000 cells/well) into 6-well plates with fresh, drug-free medium.[2][9] If not pre-treating, add Manzamine A (e.g., 2 and 4 µM) after overnight incubation.[9]

  • Incubation: Incubate the plates for 7-10 days at 37°C with 5% CO2, allowing colonies to form. Do not disturb the plates during this time.

  • Fixing and Staining: After colonies are visible, gently wash the wells with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes. Stain with 0.5% crystal violet for 20-30 minutes.[9]

  • Washing and Imaging: Gently wash the wells with water to remove excess stain and allow them to air dry. Photograph the plates and count the colonies.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of Manzamine A on cell cycle progression.

Materials:

  • Target cell lines (e.g., HCT116, SiHa)

  • 6-well tissue culture plates

  • This compound

  • PBS, Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2.5 x 10^5 cells per well in 6-well plates.[2] After 24 hours, treat with Manzamine A (e.g., 5 µM) for 24-72 hours.[2][9]

  • Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[2]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).[2] Manzamine A has been shown to cause G0/G1 or G1/S phase arrest in different cell lines.[1][9]

Visualizations

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CULTURE 1. Cell Culture (Seed cells in plates) TREATMENT 2. Treatment (Add Manzamine A HCl) CULTURE->TREATMENT MTS Cell Viability (MTS) TREATMENT->MTS APOPTOSIS Apoptosis (Caspase 3/7) TREATMENT->APOPTOSIS COLONY Colony Formation TREATMENT->COLONY FLOW Cell Cycle (Flow Cytometry) TREATMENT->FLOW GENE Gene/Protein Expression TREATMENT->GENE IC50 IC50 Calculation MTS->IC50 STATS Statistical Analysis APOPTOSIS->STATS COLONY->STATS FLOW->STATS GENE->STATS PATHWAY Pathway Interpretation STATS->PATHWAY

Caption: General workflow for in vitro evaluation of Manzamine A.

G cluster_pathway Signaling Pathway MANZ Manzamine A SIX1 SIX1 Oncoprotein MANZ->SIX1 inhibits PK Protein Kinases (AKT, PKC, FAK) MANZ->PK inhibits PROLIFERATION Cell Proliferation & Survival SIX1->PROLIFERATION PK->PROLIFERATION APOPTOSIS Apoptosis PROLIFERATION->APOPTOSIS inversely regulates

Caption: Simplified signaling pathway of Manzamine A's action.

References

Manzamine A Hydrochloride: Application Notes and Protocols for Cell Viability Assays (MTS & MTT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic and anti-proliferative effects of Manzamine A hydrochloride using the widely accepted MTS and MTT colorimetric assays. Manzamine A, a β-carboline alkaloid derived from marine sponges, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][3] This document outlines the methodologies to quantify the impact of Manzamine A on cell viability, presents published data in a clear, tabular format, and illustrates the associated experimental workflows and molecular pathways.

Data Summary: In Vitro Efficacy of Manzamine A

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Manzamine A in different human cancer cell lines, as determined by MTS and MTT assays. These values highlight the compound's potency and cell-line-specific effects.

Table 1: IC50 Values of Manzamine A in Human Colorectal Cancer Cell Lines (MTS Assay)

Cell LineTreatment DurationIC50 (µM)Reference
HCT11624 hours4.5 ± 1.7[4]
DLD-124 hours> 10[4]
HT-2924 hours> 10[4]

Table 2: IC50 Values of Manzamine A in Human Cervical Cancer Cell Lines (CellTiter-Glo® Assay)

Cell LineTreatment DurationIC50 (µM)Reference
C33A48 hours2.1[5]
C33A72 hours1.6[5]
HeLa48 hours4.0[5]
HeLa72 hours5.3[5]

Table 3: IC50 Values of Manzamine A in Human Prostate Cancer Cell Lines (MTT Assay)

Cell LineTreatment DurationIC50 (µM)Reference
LNCaP72 hours3 - 6[6]
PC372 hours3 - 6[6]
DU14572 hours3 - 6[6]

Table 4: IC50 Values of Manzamine A in Pre-osteoblasts and Mature Osteoblasts (MTS Assay)

Cell TypeTreatment DurationIC50 (µmol)Reference
Pre-osteoblasts24 hours3.6447[7]
Pre-osteoblasts48 hours2.0358[7]
Pre-osteoblasts72 hours5.4699[7]
Mature osteoblasts24 hours4.3678[7]
Mature osteoblasts48 hours4.161[7]
Mature osteoblasts72 hours3.6573[7]

Experimental Protocols

The following are detailed protocols for performing MTS and MTT assays to determine the effect of this compound on cell viability.

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from standard MTS assay procedures and incorporates specific conditions used in Manzamine A studies.[4][7][8][9]

Materials:

  • This compound (stock solution prepared in DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate.[5][6]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A typical concentration range is 0.5 µM to 40 µM.[4][5]

    • Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.[4]

    • Carefully remove the medium from the wells and add 100 µL of the prepared Manzamine A dilutions or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[4][5][6]

  • MTS Assay:

    • Following incubation, add 20 µL of MTS reagent to each well.[8][9]

    • Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of Manzamine A concentration to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard MTT assay procedure, which can be applied for testing Manzamine A.[6][10][11][12]

Materials:

  • This compound (stock solution prepared in DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTS assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as in the MTS assay (Step 2).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.[13]

    • Incubate the plate for 3 to 4 hours at 37°C until purple formazan crystals are visible.[11][13]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][11][13]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Follow the same procedure as in the MTS assay (Step 4).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate incubate_24h Incubate (24h) seed_plate->incubate_24h prep_cpd Prepare Manzamine A Dilutions add_cpd Add Manzamine A / Vehicle prep_cpd->add_cpd incubate_24h->add_cpd incubate_treat Incubate (24-72h) add_cpd->incubate_treat add_reagent Add MTS or MTT Reagent incubate_treat->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent add_solubilizer Add Solubilization Solution (MTT only) incubate_reagent->add_solubilizer read_plate Read Absorbance incubate_reagent->read_plate add_solubilizer->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response det_ic50 Determine IC50 plot_dose_response->det_ic50

Caption: Workflow for Manzamine A cell viability assays.

Signaling Pathway of Manzamine A-Induced Cytotoxicity

Manzamine A has been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms.[3][4] One of the key pathways involves the regulation of cell cycle proteins and the induction of caspase-dependent apoptosis.

G cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction cluster_other Other Effects ManzA Manzamine A p53 p53/p21/p27 Activation ManzA->p53 Mito Mitochondrial Membrane Potential Depletion ManzA->Mito SIX1 Inhibition of SIX1 Oncoprotein ManzA->SIX1 AR Reduction of Androgen Receptor (AR) Transcription ManzA->AR CDK Inhibition of Cyclin-Dependent Kinases (CDKs) p53->CDK G0G1 G0/G1 Phase Arrest CDK->G0G1 Apoptosis Apoptotic Cell Death Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Manzamine A's proposed mechanism of action.

References

Manzamine A Hydrochloride: A Promising Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Manzamine A, a unique β-carboline alkaloid originally isolated from marine sponges, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2] This application note explores the utility of Manzamine A hydrochloride as a tool for inducing apoptosis in cancer cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism, relevant protocols for assessment, and quantitative data from various studies.

Manzamine A has demonstrated efficacy in triggering programmed cell death across a spectrum of cancer types, including pancreatic[1][2], cervical[3], and colorectal cancer.[4][5] Its ability to induce apoptosis, often in a caspase-dependent manner, underscores its potential as a novel therapeutic agent. This document will serve as a guide to employing Manzamine A in apoptosis induction assays and understanding its molecular underpinnings.

Mechanism of Action

Manzamine A induces apoptosis through multiple signaling pathways, making it a multifaceted anti-cancer agent. Key mechanisms include:

  • Inhibition of Glycogen Synthase Kinase 3β (GSK3β): In pancreatic cancer cells, Manzamine A's pro-apoptotic effects have been linked to the inhibition of GSK3β, which can lead to the suppression of NFκB, a key regulator of cell survival.[1]

  • Caspase-Dependent Apoptosis: Studies in colorectal cancer cells have shown that Manzamine A triggers a caspase-dependent apoptotic pathway.[4][5] This involves the activation of key executioner caspases like caspase-3 and caspase-7.[5][6]

  • Mitochondrial Membrane Potential Depletion: The compound has been observed to disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[4]

  • Cell Cycle Arrest: Manzamine A can induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation and creating conditions conducive to apoptosis.[4][7] This is often mediated by the upregulation of p53, p21, and p27.[4]

  • Inhibition of Autophagy: In pancreatic cancer cells, Manzamine A has been shown to inhibit autophagy by targeting vacuolar ATPases.[2] This blockage of the cellular recycling process can contribute to cell death.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Manzamine A on cell viability and apoptosis induction in various cancer cell lines.

Table 1: IC50 Values of Manzamine A in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
AsPC-1Pancreatic724.17 ± 1.41[1]
HCT116ColorectalNot Specified4.5 ± 1.7[5]
DLD-1ColorectalNot Specified>10[5]
HT-29ColorectalNot Specified>10[5]
LNCaPProstate723-6[8]
PC3Prostate723-6[8]
DU145Prostate723-6[8]

Table 2: Apoptosis Induction by Manzamine A

Cell LineCancer TypeTreatmentResultReference
AsPC-1Pancreatic5 µM Manzamine A31% apoptosis[1]
AsPC-1Pancreatic10 µM Manzamine A43% apoptosis[1]
AsPC-1Pancreatic10 µM Manzamine A + TRAIL82% apoptosis[1]
HeLaCervical4 µM Manzamine A (48h)Significant increase in apoptosis[3]
HCT116Colorectal5 µM Manzamine A (24h)Increase in early apoptotic cells from 2% to 16%[4]

Signaling Pathway Diagrams

ManzamineA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ManzA Manzamine A TRAIL_R TRAIL Receptor ManzA->TRAIL_R Sensitizes Mito Mitochondrion ManzA->Mito Depletes Membrane Potential TRAIL TRAIL TRAIL->TRAIL_R DISC DISC Formation TRAIL_R->DISC Casp8 Caspase-8 DISC->Casp8 Casp37 Caspase-3/7 Casp8->Casp37 CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Manzamine A Induced Apoptosis Signaling Pathways.

Experimental Protocols

This section provides detailed protocols for key experiments to assess Manzamine A-induced apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Manzamine A that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the Manzamine A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 200 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Shake the plate for 15 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Manzamine A (Serial Dilutions) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for MTT Cell Viability Assay.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of Manzamine A for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[9]

  • Wash the cells twice with cold PBS and centrifuge at a low speed.[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Treated and untreated cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with Manzamine A.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity.

Conclusion

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. Its multifaceted mechanism of action, targeting key survival pathways, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The protocols provided herein offer a framework for researchers to investigate and quantify the pro-apoptotic effects of Manzamine A in their specific models of interest.

References

Application Notes and Protocols: Manzamine A Hydrochloride Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manzamine A, a β-carboline alkaloid derived from marine sponges, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2] Its multifaceted mechanism of action involves the disruption of several key cellular processes essential for cancer progression, including autophagy, cell cycle regulation, and apoptosis.[2][3][4] The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term cytotoxic and cytostatic effects of therapeutic compounds by evaluating the ability of single cells to proliferate and form colonies.[5] This document provides a detailed protocol for conducting a colony formation assay to evaluate the efficacy of Manzamine A hydrochloride in cancer cell lines.

Key Signaling Pathways Affected by Manzamine A

Manzamine A exerts its anti-cancer effects through the modulation of multiple signaling pathways. It is known to inhibit vacuolar ATPases, leading to a disruption in autophagy.[3] Furthermore, it can induce cell cycle arrest at the G0/G1 or G1/S phase through the regulation of p53, p21, and cyclin-dependent kinases.[2][4] Manzamine A also triggers caspase-dependent apoptosis and can suppress the epithelial-mesenchymal transition (EMT) by downregulating transcription factors like Snail, Slug, and Twist, while upregulating E-cadherin.[2] Additionally, it has been shown to target the SIX1 protein and block E2F8-DNA interactions.[4][6][7]

ManzamineA_Pathway cluster_cell Cancer Cell ManzamineA Manzamine A HCl vATPase v-ATPase ManzamineA->vATPase SIX1 SIX1 ManzamineA->SIX1 E2F8 E2F8 ManzamineA->E2F8 CDKs CDKs ManzamineA->CDKs p53_p21 p53/p21 ManzamineA->p53_p21 Caspases Caspases ManzamineA->Caspases EMT EMT Factors (Snail, Slug, Twist) ManzamineA->EMT Autophagy Autophagy vATPase->Autophagy Proliferation Cell Proliferation & Survival Autophagy->Proliferation SIX1->Proliferation E2F8->Proliferation CellCycle Cell Cycle Progression CDKs->CellCycle p53_p21->CellCycle Apoptosis Apoptosis Caspases->Apoptosis Metastasis Metastasis EMT->Metastasis ColonyFormationWorkflow start Start prep_cells Prepare Single-Cell Suspension start->prep_cells seed_cells Seed Cells into 6-well Plates prep_cells->seed_cells incubate_attach Incubate Overnight for Attachment seed_cells->incubate_attach treat_cells Treat with Manzamine A HCl and Vehicle Control incubate_attach->treat_cells incubate_colonies Incubate for 7-14 Days for Colony Formation treat_cells->incubate_colonies fix_colonies Fix Colonies with 4% Paraformaldehyde incubate_colonies->fix_colonies stain_colonies Stain with 0.5% Crystal Violet fix_colonies->stain_colonies wash_dry Wash and Air Dry Plates stain_colonies->wash_dry count_colonies Count Colonies and Analyze Data wash_dry->count_colonies end End count_colonies->end

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Manzamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A, a β-carboline alkaloid isolated from marine sponges, has demonstrated significant anti-tumor activity across various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G0/G1 or G1/S phase, and the promotion of apoptosis.[3][4][5] These application notes provide a comprehensive overview of the effects of Manzamine A on the cell cycle of cancer cells and detailed protocols for key analytical techniques.

Data Presentation

The anti-proliferative and cell cycle arrest effects of Manzamine A have been quantified in several cancer cell lines. The following tables summarize key findings.

Table 1: Anti-proliferative Activity of Manzamine A in Human Colorectal Carcinoma Cells

Cell LineIC50 Value (µM) after 24h Treatment
HCT1164.5 ± 1.7
HT-29> 10
DLD-1> 10
Data sourced from Lin et al., 2018.[3]

Table 2: Effect of Manzamine A on Cell Cycle Distribution in Cervical Cancer Cells

Cell LineTreatmentTime (hours)% of Cells in G0/G1% of Cells in sub-G1
C33ADMSO (Control)48--
C33AManzamine A48Decreased (p=0.043)Increased
C33ADMSO (Control)72--
C33AManzamine A72Decreased (p=0.0012)Increased
Data reflects significant changes as reported by Karan et al., 2020.[2][4]

Table 3: Qualitative Effect of Manzamine A on Cell Cycle Regulatory Proteins in Prostate Cancer Cells after 72h Treatment

Cell LineAndrogen Receptor StatusManzamine A (3 and 6 µM) Effect on Cyclin D1Manzamine A (3 and 6 µM) Effect on p21Manzamine A (3 and 6 µM) Effect on CDK4
LNCaPPositiveReducedSuppressedDownregulated
22Rv1PositiveReducedSuppressedNo effect
PC3NegativeReducedMarkedly IncreasedDownregulated
DU145NegativeReducedMarkedly IncreasedDownregulated
Data sourced from Karan et al., 2024.[1][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Manzamine A and the experimental workflows used to analyze its effects.

ManzamineA_Pathway ManzamineA Manzamine A p53 p53 ManzamineA->p53 activates p21 p21 (WAF1/Cip1) p53->p21 induces expression CDK4_CyclinD1 CDK4/Cyclin D1 Complex p21->CDK4_CyclinD1 inhibits G1_S_Transition G1/S Phase Transition CDK4_CyclinD1->G1_S_Transition promotes CellCycleArrest G0/G1 Cell Cycle Arrest CDK4_CyclinD1->CellCycleArrest inhibition leads to

Proposed signaling pathway of Manzamine A-induced cell cycle arrest.

CellCycleAnalysis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with Manzamine A (or vehicle control) CellCulture->Treatment Harvest 3. Cell Harvesting (Trypsinization) Treatment->Harvest Fixation 4. Fixation in 70% Ethanol Harvest->Fixation PI_Staining 5. Propidium Iodide (PI) Staining (with RNase treatment) Fixation->PI_Staining FlowCytometry 6. Flow Cytometry Analysis PI_Staining->FlowCytometry DataAnalysis 7. Cell Cycle Profile Generation (G0/G1, S, G2/M phases) FlowCytometry->DataAnalysis Logical_Relationship cluster_phenotypic Phenotypic Analysis cluster_mechanistic Mechanistic Analysis ManzamineA_Treatment Manzamine A Treatment of Cancer Cells FlowCytometry Flow Cytometry (Cell Cycle Analysis) ManzamineA_Treatment->FlowCytometry ApoptosisAssay Annexin V/PI Staining (Apoptosis Assay) ManzamineA_Treatment->ApoptosisAssay WesternBlot Western Blotting (p53, p21, CDK4, etc.) ManzamineA_Treatment->WesternBlot FlowCytometry->WesternBlot explained by ApoptosisAssay->WesternBlot explained by

References

Application Notes and Protocols: In Vivo Antimalarial Studies of Manzamine A in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo antimalarial activity of Manzamine A, a β-carboline alkaloid isolated from marine sponges. The data and protocols are compiled from key studies investigating its efficacy in mouse models of malaria, offering valuable insights for further research and development of novel antimalarial agents.

Efficacy of Manzamine A in Plasmodium berghei-Infected Mice

Manzamine A has demonstrated significant antimalarial activity in mice infected with Plasmodium berghei, a commonly used model for human malaria. Studies have shown that Manzamine A can effectively inhibit the growth of the asexual erythrocytic stages of the parasite, prolong the survival of infected mice, and in some cases, lead to complete parasite clearance.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of Manzamine A and its derivatives.

Table 1: Effect of a Single Intraperitoneal (i.p.) Injection of Manzamine A and Comparators on Parasitemia in P. berghei-Infected Mice

TreatmentDose (µmol/kg)Mean Percent Parasitemia (Day 3 post-treatment)Percent Inhibition
Control (5% Tween 60 saline)-83.5%-
Manzamine A50< 5%> 90%
Manzamine A100< 5%> 90%
(-)-8-Hydroxymanzamine A100< 5%> 90%
Manzamine F100No significant difference from control0%
Chloroquine100< 5%> 90%
Artemisinin100~10%~88%

Data compiled from Ang et al., 2000.[2][3]

Table 2: Survival of P. berghei-Infected Mice After a Single Intraperitoneal (i.p.) Injection

TreatmentDose (µmol/kg)Mean Survival Time (Days)Percent Survival (Day 60)
Control-40%
Manzamine A50> 10Not Reported
Manzamine A100> 1040%
(-)-8-Hydroxymanzamine A100> 10Not Reported
Manzamine F10040%
Chloroquine100~70%
Artemisinin100~60%

Data compiled from Ang et al., 2000.[1][2][3]

Table 3: Effect of Oral Administration of Manzamine A on Parasitemia

TreatmentDose (µmol/kg)Dosing RegimenPercent Inhibition (Day 3 post-treatment)
Control (Corn oil)-Days 2 & 3 post-infection-
Manzamine A100Two consecutive doses> 90%
(-)-8-Hydroxymanzamine A100Two consecutive doses> 90%

Data compiled from Ang et al., 2000.[3]

A remarkable finding is the ability of Manzamine A to prolong the survival of highly parasitemic mice, with 40% of mice treated with a single 100 µmol/kg dose recovering and showing no detectable parasitemia after 60 days.[1][2][3] This effect on survival significantly exceeded that of chloroquine and artemisinin at the same dosage.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo evaluation of Manzamine A's antimalarial activity.

In Vivo Antimalarial Assay (4-Day Suppressive Test)

This standard protocol is used to assess the in vivo antimalarial activity of compounds against early infections.

Materials:

  • Male ICR mice

  • Plasmodium berghei (e.g., ANKA strain) infected red blood cells

  • Manzamine A

  • Vehicle (e.g., 5% Tween 60 in saline for i.p. injection, corn oil for oral administration)

  • Standard antimalarial drugs (e.g., chloroquine, artemisinin) for positive controls

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Mice are inoculated intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Drug Preparation: Manzamine A is dissolved or suspended in the appropriate vehicle.

  • Drug Administration:

    • Intraperitoneal (i.p.) Injection: A single dose is administered 2 hours post-infection.

    • Oral Gavage: For oral studies, two consecutive daily doses are typically administered, starting 24 hours post-infection.[3]

  • Parasitemia Determination:

    • On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

    • The smears are fixed with methanol and stained with Giemsa.

    • Parasitemia is determined by counting the number of parasitized red blood cells out of at least 1,000 red blood cells under a microscope (x1,000 magnification).

  • Calculation of Percent Inhibition:

    • Percent inhibition = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100.

  • Survival Monitoring: Mice are monitored daily, and the day of death is recorded to determine the mean survival time.

Pharmacokinetic Analysis of Manzamine A in Plasma

This protocol outlines the procedure for determining the concentration of Manzamine A in mouse plasma over time.

Materials:

  • P. berghei-infected mice

  • Manzamine A

  • Apparatus for blood collection (e.g., heparinized capillaries)

  • Centrifuge

  • Acetonitrile with ammonium acetate

  • Liquid chromatography-selected reaction monitoring-mass spectrometry (LC-SRM-MS) system

Procedure:

  • Drug Administration: A single intraperitoneal dose of Manzamine A (e.g., 100 µmol/kg) is administered to infected mice.

  • Blood Collection: At specific time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours) post-administration, blood samples are collected from individual mice.

  • Plasma Separation: Plasma is isolated by centrifugation of the blood samples.

  • Extraction: The plasma is extracted with 95% acetonitrile containing 5 mM ammonium acetate to precipitate proteins and extract the drug.[3]

  • Analysis: The concentration of Manzamine A in the extracted plasma samples is determined using LC-SRM-MS.[3] The plasma concentration of Manzamine A has been observed to peak at 4 hours post-injection and remains at a significant level even after 48 hours.[1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo antimalarial testing of Manzamine A.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis A Inoculation of Mice with P. berghei B Randomization into Groups (Control, Manzamine A, etc.) A->B C Drug Administration (i.p. or Oral) B->C D Blood Smear Preparation (Day 4) C->D G Daily Survival Monitoring C->G E Giemsa Staining D->E F Microscopic Examination (Parasitemia Determination) E->F H Calculation of % Inhibition F->H I Determination of Mean Survival Time G->I

Caption: Workflow for in vivo antimalarial screening of Manzamine A.

Proposed Immune-Mediated Parasite Clearance

While the direct molecular target of Manzamine A is still under investigation, evidence suggests that its ability to clear recrudescing parasites may be immune-mediated.[4]

G cluster_treatment Manzamine A Treatment cluster_response Immunomodulatory Effects cluster_outcome Therapeutic Outcome ManzamineA Manzamine A Administration IFNgamma Suppressed IFN-γ Production (Down-regulation of Th1 response) ManzamineA->IFNgamma IL10_IgG Increased IL-10 and IgG Production (Switch to antibody-dependent Th2 response) ManzamineA->IL10_IgG ParasiteClearance Clearance of Recrudescing Parasites IFNgamma->ParasiteClearance IL10_IgG->ParasiteClearance ProlongedSurvival Prolonged Survival of Mice ParasiteClearance->ProlongedSurvival

Caption: Proposed immune response to Manzamine A in malaria.

Safety and Toxicity

Preliminary toxicity studies have been conducted for Manzamine A. It was found to be toxic to mice at an intraperitoneal dose of 500 µmol/kg.[5] However, at the effective therapeutic doses (50-100 µmol/kg), it was well-tolerated. It is important to note that while Manzamine A showed toxicity at high doses, the nature of its toxicity appeared to be slower acting compared to the almost instantaneous death observed with a 500 µmol/kg dose of chloroquine.[5] Further comprehensive toxicology studies are required to establish a full safety profile.

Conclusion

Manzamine A is a promising lead compound for the development of new antimalarial drugs. Its potent in vivo activity, unique chemical structure, and potential immunomodulatory effects warrant further investigation. These application notes and protocols provide a foundation for researchers to design and execute further preclinical studies to explore the full therapeutic potential of Manzamine A and its analogs.

References

Application Notes and Protocols: Manzamine A Hydrochloride as a GSK-3β Inhibitor in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A, a β-carboline alkaloid first isolated from marine sponges, has emerged as a promising therapeutic lead for a variety of diseases. Its hydrochloride salt, Manzamine A hydrochloride, offers improved solubility and stability for research applications. Of particular interest is its activity as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.[1] Overactivation of GSK-3β is linked to tau protein hyperphosphorylation, a hallmark of Alzheimer's disease, and it also plays a role in neuronal apoptosis and inflammation.[1][2]

These application notes provide a summary of the quantitative data on Manzamine A's inhibitory activity and its effects in neurodegenerative disease models. Detailed protocols for key experiments are provided to enable researchers to investigate the potential of this compound in their own studies.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and its effects in cellular models.

Parameter Value Target Reference
IC5010.2 µMGSK-3β[3]
IC501.5 µMCDK-5[3]

Table 1: In vitro inhibitory activity of Manzamine A.

Cell Line Treatment Effect Reference
Human NeuroblastomaManzamine ADecreased tau hyperphosphorylation[1]
SH-SY5YOkadaic Acid-induced tau hyperphosphorylationManzamine A shows neuroprotective effects[3][4][5]

Table 2: Cellular effects of Manzamine A in a neurodegenerative disease model.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

GSK3_beta_pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β cluster_downstream Downstream Effects in Neurodegeneration PI3K/Akt PI3K/Akt GSK-3β (active) GSK-3β (active) PI3K/Akt->GSK-3β (active) Inhibits Wnt Wnt Wnt->GSK-3β (active) Inhibits Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β (active)->Tau Hyperphosphorylation Promotes β-catenin degradation β-catenin degradation GSK-3β (active)->β-catenin degradation Promotes Bax activation Bax activation GSK-3β (active)->Bax activation Promotes Manzamine A Manzamine A Manzamine A->GSK-3β (active) Inhibits Neuronal Apoptosis Neuronal Apoptosis Bax activation->Neuronal Apoptosis

Caption: GSK-3β signaling pathway in neurodegeneration and the inhibitory action of Manzamine A.

experimental_workflow cluster_endpoints Endpoints Neuronal Cell Culture Neuronal Cell Culture Induce Neurotoxicity Induce Neurotoxicity Neuronal Cell Culture->Induce Neurotoxicity Treat with Manzamine A Treat with Manzamine A Induce Neurotoxicity->Treat with Manzamine A Assess Endpoints Assess Endpoints Treat with Manzamine A->Assess Endpoints Cell Viability Assay Cell Viability Assay Assess Endpoints->Cell Viability Assay Western Blot (p-Tau) Western Blot (p-Tau) Assess Endpoints->Western Blot (p-Tau) GSK-3β Kinase Assay GSK-3β Kinase Assay Assess Endpoints->GSK-3β Kinase Assay

References

Application Notes and Protocols for LC-MS Analysis of Manzamine A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine A is a complex β-carboline alkaloid first isolated from marine sponges. It has garnered significant interest in the scientific community due to its broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial effects.[1][2] As research into the therapeutic potential of Manzamine A progresses, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. This document provides detailed application notes and protocols for the analysis of Manzamine A in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

This method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of Manzamine A in biological matrices such as plasma. The protocol involves sample preparation using protein precipitation to remove larger molecules, followed by chromatographic separation on a reverse-phase column and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Manzamine A from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade, acidified with 0.1% formic acid

  • Internal Standard (IS) working solution (e.g., a structural analog like yohimbine or a stable isotope-labeled Manzamine A, if available)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • 96-well collection plate (optional)

Procedure:

  • Thaw frozen plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution to each plasma sample (except for blank matrix samples).

  • Add 150 µL of cold (4°C) acidified acetonitrile to each tube. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein precipitation.[1][3][4]

  • Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well collection plate, avoiding disturbance of the protein pellet.

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Parameters:

Parameter Recommended Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

Parameter Recommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Manzamine A Transition m/z 549.5 → 531.5[5]
Internal Standard Transition To be determined based on the selected IS. For yohimbine, a potential transition is m/z 355.2 → 144.1.
Collision Energy (CE) To be optimized for the specific instrument, typically in the range of 20-40 eV.
Source Temperature 500°C

| IonSpray Voltage | 5500 V |

Data Presentation

Pharmacokinetic Data of Manzamine A in Rats

Pharmacokinetic studies in rats have demonstrated good oral bioavailability of Manzamine A.[6] The following table summarizes key pharmacokinetic parameters from a study involving intravenous (IV) and oral (PO) administration.

ParameterIV Administration (10 mg/kg)Oral Administration (50 mg/kg)
Cmax (ng/mL) -1066 ± 177
Tmax (h) -10 ± 5
AUC (ng·h/mL) 11090 ± 165511420 ± 2240
Half-life (t½) (h) 19.3 ± 4.517.8 ± 3.4
Bioavailability (%) -20.6

Data adapted from studies on Sprague-Dawley rats.

Bioanalytical Method Validation Parameters (Illustrative)

A full validation of a bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). While a complete validation dataset for Manzamine A was not found in the reviewed literature, the following table illustrates the typical parameters and acceptance criteria that should be met.

Validation ParameterAcceptance Criteria
Calibration Curve Range e.g., 1 - 1000 ng/mL with r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV
Accuracy Mean concentration within ±15% of nominal (except LLOQ)
Precision (CV%) Intra- and inter-day precision ≤ 15% (except LLOQ)
Recovery (%) Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term, long-term, and post-preparative stability assessed

Visualizations

Experimental Workflow for Manzamine A Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (150 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of Manzamine A.

Manzamine A and the GSK-3β Signaling Pathway

Manzamine A has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes, including cell proliferation and apoptosis, and is a therapeutic target in diseases like cancer and Alzheimer's disease.

cluster_downstream Downstream Effects ManzamineA Manzamine A GSK3B GSK-3β (Active) ManzamineA->GSK3B Inhibits pGSK3B p-GSK-3β (Ser9) (Inactive) BetaCatenin β-catenin Degradation GSK3B->BetaCatenin Promotes Apoptosis Promotion of Apoptosis GSK3B->Apoptosis Promotes pGSK3B->BetaCatenin Inhibits Degradation Wnt Wnt Signaling Wnt->GSK3B Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->pGSK3B Promotes Phosphorylation CellCycle Cell Cycle Arrest

References

Troubleshooting & Optimization

Technical Support Center: Manzamine A Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manzamine A hydrochloride. Our goal is to help you overcome common challenges related to the solubility of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] For most in vitro applications, DMSO is the preferred solvent for creating a concentrated stock solution.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO has been reported to be 5.88 mg/mL (10.05 mM).[2] It may be necessary to use sonication to fully dissolve the compound.[2]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: While the hydrochloride salt form is intended to have optimized aqueous solubility, direct dissolution in aqueous solutions is not recommended for creating concentrated stock solutions.[3][4][5][6] It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or cell culture medium for your final working concentration.

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution at -20°C or -80°C.[2][7] When stored at -80°C, the solution is expected to be stable for up to 6 months. For storage at -20°C, it is recommended to use it within 1 month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Troubleshooting Guide

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are some steps to troubleshoot this problem:

  • Solution 1: Increase the final DMSO concentration (with caution).

    • Cause: The final concentration of DMSO in your culture medium may be too low to maintain the solubility of this compound at the desired working concentration.

    • Troubleshooting Step: Gradually increase the final DMSO concentration in your media. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to run a vehicle control (media with the same final DMSO concentration without your compound) to ensure the solvent is not affecting cell viability or the experimental outcome.

  • Solution 2: Use a serum-containing medium for dilution.

    • Cause: Components in fetal bovine serum (FBS) or other sera, such as albumin, can help to bind to and solubilize hydrophobic compounds.

    • Troubleshooting Step: Prepare your working concentration of this compound by diluting the DMSO stock into a complete culture medium containing serum.

  • Solution 3: Prepare an intermediate dilution.

    • Cause: A large dilution factor directly from a highly concentrated DMSO stock into an aqueous solution can cause the compound to precipitate immediately.

    • Troubleshooting Step: Perform a serial dilution. For example, first, dilute your concentrated DMSO stock into a smaller volume of culture medium (e.g., a 10-fold dilution) and mix thoroughly. Then, use this intermediate dilution to prepare your final working concentration.

  • Solution 4: Warm the culture medium.

    • Cause: Solubility can be temperature-dependent.

    • Troubleshooting Step: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. Ensure the stock solution is at room temperature before adding it to the warm medium and mix immediately.

Quantitative Data Summary

ParameterValueSolvent/ConditionReference
Solubility in DMSO 5.88 mg/mL (10.05 mM)Requires sonication[2]
IC₅₀ for GSK-3β 10.2 µMIn vitro kinase assay[2][7][8][9]
IC₅₀ for CDK-5 1.5 µMIn vitro kinase assay[8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh out the desired amount of this compound (Molecular Weight: 585.22 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.85 mg of this compound.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparing a Working Solution for a Cell-Based Assay
  • Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warming: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Dilution: To prepare a final working concentration of 10 µM, for example, in 10 mL of medium, you will need to add 10 µL of the 10 mM stock solution.

  • Addition and Mixing: While gently swirling the pre-warmed medium, add the 10 µL of the DMSO stock solution. Pipette up and down several times to ensure rapid and thorough mixing. This will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL in this example) to an equal volume of medium (10 mL).

  • Application: Immediately add the medium containing the this compound working solution (and the vehicle control medium) to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay stock_powder Manzamine A HCl (Solid) stock_dmso Add DMSO stock_powder->stock_dmso stock_ultrasonic Vortex/ Ultrasonicate stock_dmso->stock_ultrasonic stock_solution 10 mM Stock in DMSO stock_ultrasonic->stock_solution stock_aliquot Aliquot & Store at -80°C stock_solution->stock_aliquot working_thaw Thaw Aliquot stock_aliquot->working_thaw working_dilute Dilute Stock into Medium working_thaw->working_dilute working_medium Warm Cell Culture Medium working_medium->working_dilute working_mix Mix Thoroughly working_dilute->working_mix working_final Final Working Solution working_mix->working_final assay_treat Treat Cells working_final->assay_treat assay_cells Prepare Cell Culture assay_cells->assay_treat assay_incubate Incubate assay_treat->assay_incubate assay_analyze Analyze Results assay_incubate->assay_analyze

Caption: Experimental workflow for preparing this compound for in vitro assays.

signaling_pathway cluster_manzamine Manzamine A Action cluster_pathways Cellular Pathways manzamine Manzamine A gsk3b GSK-3β manzamine->gsk3b cdk5 CDK-5 manzamine->cdk5 v_atpase Vacuolar ATPase manzamine->v_atpase six1 SIX1 Gene Expression manzamine->six1 proliferation Cell Proliferation & Survival gsk3b->proliferation cdk5->proliferation autophagy Autophagy v_atpase->autophagy wnt WNT Pathway six1->wnt pi3k_akt PI3K/AKT Pathway six1->pi3k_akt wnt->proliferation pi3k_akt->proliferation

References

Manzamine A hydrochloride stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Manzamine A hydrochloride. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in different solvents. Below you will find frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] The free base, Manzamine A, is soluble in ethanol, methanol, and DMSO.[3] For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer or cell culture medium.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the integrity of the compound, it is recommended to store this compound as a solid powder at -20°C.[4] Once dissolved in a solvent, solutions should be stored at -80°C.[4][5] One supplier suggests that a DMSO solution can be stored for up to two weeks at 4°C and for six months at -80°C.[6]

Q3: How stable is this compound in different solvents over time?

A3: There is limited publicly available quantitative data on the long-term stability of this compound in various solvents. General stability of compounds in DMSO suggests that while many are stable, degradation can occur over time, especially with repeated freeze-thaw cycles or exposure to water. To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform a stability study.

Q4: What are the potential degradation pathways for this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitation in aqueous solution This compound has limited aqueous solubility. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate if the final DMSO concentration is too low or the compound concentration is too high.- Increase the final percentage of DMSO in your working solution if your experiment allows. - Prepare a more dilute stock solution in DMSO. - Prepare the working solution immediately before use. - Vortex or sonicate the solution briefly after dilution.
Loss of biological activity over time The compound may be degrading in the solvent or under the experimental conditions (e.g., in cell culture media at 37°C).- Prepare fresh solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a time-course experiment to determine the stability of the compound under your specific assay conditions. - Store stock solutions at -80°C as recommended.
Appearance of unexpected peaks in chromatography These may be degradation products, impurities from the solvent, or contaminants.- Run a blank (solvent only) to identify solvent-related peaks. - Analyze a freshly prepared solution of this compound to establish a baseline chromatogram. - If degradation is suspected, perform a forced degradation study to identify potential degradation products.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound. This is a foundational experiment to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose aliquots to stress ox Oxidation (e.g., 3% H2O2) prep->ox Expose aliquots to stress heat Thermal Stress (e.g., 60°C) prep->heat Expose aliquots to stress light Photolytic Stress (UV/Vis light) prep->light Expose aliquots to stress hplc HPLC Analysis (Monitor peak area of parent compound and appearance of new peaks) acid->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) ox->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) heat->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) light->hplc Analyze at time points (e.g., 0, 2, 4, 8, 24h) Manzamine_A_Degradation cluster_stressor Stressor cluster_pathway Degradation Pathway ManzamineA Manzamine A N_Oxide Manzamine A N-oxide ManzamineA->N_Oxide Oxidation of β-carboline nitrogen OxidativeStress Oxidative Stress (e.g., H₂O₂) FurtherDegradation Further Degradation Products N_Oxide->FurtherDegradation Ring opening or further oxidation

References

potential off-target effects of Manzamine A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential off-target effects of Manzamine A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended targets of Manzamine A?

Manzamine A is a β-carboline alkaloid initially identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), both of which are implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[1][2][3][4] It has also been investigated for its activity against various cancers, malaria, and viruses.[5][6][7][8]

Q2: What are the known or potential off-target effects of Manzamine A?

Manzamine A has been shown to interact with a range of proteins and pathways beyond GSK-3β and CDK5. These off-target activities can influence experimental outcomes and should be considered during data interpretation. Key off-target effects include:

  • Inhibition of Vacuolar ATPases (v-ATPases): Manzamine A can uncouple v-ATPases, which are proton pumps responsible for acidifying intracellular compartments like lysosomes.[9][10][11] This disruption can affect processes such as autophagy.[9][10]

  • Modulation of SIX1 and CK2α: In cervical cancer cells, Manzamine A has been shown to decrease the levels of the oncoprotein SIX1 and its regulating kinase, CK2α.[12][13] This effect appears to be more potent than that of the known CK2α inhibitor, apigenin.[12][13]

  • Broad Kinase Inhibition: In silico docking studies suggest that Manzamine A has a high binding affinity for the ATP-binding domains of several other kinases involved in cell proliferation and survival, including Iκb, JAK2, AKT, PKC, and FAK.[5]

  • Interaction with Bcl-2: Manzamine A has shown a good binding affinity for the anti-apoptotic protein Bcl-2, suggesting it may act as a Bcl-2 inhibitor to promote apoptosis.[5]

  • Effects on Osteoblasts: Manzamine A can decrease cell viability, increase apoptosis, and reduce alkaline phosphatase activity in osteoblasts and their progenitors, potentially by modulating SIX1 expression.[5]

Q3: How does Manzamine A impact autophagy?

Manzamine A is considered an autophagy inhibitor.[9][14] Its mechanism involves the inhibition of v-ATPases, which disrupts the acidification of lysosomes.[10][11] This leads to a blockage in the fusion of autophagosomes with lysosomes and prevents autophagosome turnover.[9][10][11] In experiments, this is typically observed as an accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.[9][10][14] In some breast cancer cells, this has been described as inducing a "secretory autophagy" phenotype.[14][15]

Q4: What is the kinase selectivity profile of Manzamine A?

While initially highlighted for its activity against GSK-3β and CDK5, Manzamine A is not entirely specific.[1][3] Inhibition studies against a panel of related kinases showed that it specifically inhibits GSK-3β and CDK5 over CDK-1, PKA, and MAPK.[1][2][3] However, computational docking studies predict that due to the conserved nature of the ATP-binding domain, Manzamine A may have activity against a wider range of protein kinases.[5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and binding affinities of Manzamine A for various targets.

Target Kinase IC50 (µM) Cell/Assay Type Reference
GSK-3β10.2Kinase Assay[16][17]
CDK51.5Kinase Assay[16][17]
Cell Line IC50 (µM) after 72h Cancer Type Reference
HCT1164.5 ± 1.7Colorectal[18]
LNCaP~3-6Prostate[19]
PC3~3-6Prostate[19]
DU145~3-6Prostate[19]
In Silico Docking (Binding Affinity) Binding Affinity (kcal/mol) Reference
Bcl-2-10.1[5]
Venetoclax (known Bcl-2 inhibitor)-12.2[5]

Troubleshooting Guide

Problem: I am observing a significant decrease in cell viability in my non-target, non-cancerous cell line after Manzamine A treatment.

  • Potential Cause: Manzamine A has been shown to have cytotoxic effects on non-cancerous cells, such as osteoblasts.[5] This could be due to off-target effects on proteins essential for cell survival, like those in the PI3K/AKT pathway, or through the modulation of genes like SIX1 which are critical for development and homeostasis.[5]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 of Manzamine A in your specific cell line to identify a non-toxic working concentration for your experiments.

    • Assess Apoptosis: Use assays like Caspase 3/7 activation or Annexin V staining to determine if the observed decrease in viability is due to apoptosis.[5] This could point towards off-target effects on apoptosis regulators like Bcl-2.[5]

    • Check Expression of Potential Off-Targets: If your cell line is known to be sensitive to the inhibition of certain survival pathways (e.g., JAK/STAT, PI3K/AKT), consider using western blotting to check the phosphorylation status of key proteins in these pathways after Manzamine A treatment.

Problem: My results show an accumulation of LC3-II, but also an increase in p62, which is counterintuitive for autophagy induction.

  • Potential Cause: This is the classic signature of a late-stage autophagy inhibitor. Manzamine A blocks autophagosome turnover by inhibiting lysosomal function via its effect on v-ATPases.[9][10] This causes a buildup of both LC3-II (due to new autophagosome formation without degradation) and p62 (which is normally degraded in the autolysosome).

  • Troubleshooting Steps:

    • Autophagy Flux Assay: To confirm the block in autophagic degradation, perform an autophagy flux experiment. Treat cells with Manzamine A in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If Manzamine A is blocking flux, you will see no further increase in LC3-II levels when Bafilomycin A1 is added, compared to Bafilomycin A1 alone.[9]

    • Lysosomal pH Measurement: Use a ratiometric lysosomal pH probe (like LysoSensor DND-160) to confirm that Manzamine A is disrupting lysosomal acidity in your cell model.[11]

Problem: How can I confirm if an observed effect is due to an off-target kinase interaction?

  • Potential Cause: Manzamine A can inhibit multiple kinases, making it difficult to attribute a cellular phenotype to a single target.[1][5]

  • Troubleshooting Steps:

    • Use More Specific Inhibitors: Compare the phenotype induced by Manzamine A with that of highly specific inhibitors of the suspected off-target kinase. If the phenotypes match, it provides evidence for an off-target interaction.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the suspected off-target kinase. If the cellular effect of Manzamine A is diminished in the knockdown/knockout cells, it suggests the effect is mediated, at least in part, through that kinase.

    • In Vitro Kinase Assay: Perform a direct in vitro kinase assay using the purified suspected off-target kinase, its substrate, and Manzamine A to confirm direct inhibition and determine the IC50.

Experimental Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of Manzamine A on a purified kinase of interest.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Km of the kinase for ATP.

    • Prepare a stock solution of the specific peptide or protein substrate for the kinase.

    • Prepare serial dilutions of Manzamine A in the appropriate solvent (e.g., DMSO), and a vehicle control.

  • Assay Procedure:

    • In a microplate, add the purified kinase enzyme and the substrate to the kinase buffer.

    • Add the diluted Manzamine A or vehicle control to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., TR-FRET, fluorescence polarization, or radiometric assay).[20][21]

    • Calculate the percentage of inhibition for each Manzamine A concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Manzamine A concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Protocol 2: Cell Viability (MTS) Assay

This protocol is used to determine the cytotoxic effects of Manzamine A on a given cell line.[18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a cell culture incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Manzamine A in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Manzamine A or a vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • MTS Reagent Addition:

    • Add MTS reagent (or a similar reagent like MTT or WST-1) to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value.[12]

Visualizations

ManzamineA_Pathways cluster_on_target On-Target Effects (Neuroprotection) cluster_off_target Potential Off-Target Effects ManzA Manzamine A GSK3b GSK-3β ManzA->GSK3b inhibits CDK5 CDK5 ManzA->CDK5 inhibits vATPase v-ATPase ManzA->vATPase inhibits SIX1_CK2a SIX1 / CK2α ManzA->SIX1_CK2a downregulates OtherKinases Other Kinases (AKT, JAK2, etc.) ManzA->OtherKinases inhibits (predicted) Tau Tau Protein GSK3b->Tau phosphorylates CDK5->Tau phosphorylates HyperP Tau Hyper- phosphorylation Tau->HyperP Autophagy Autophagy Flux vATPase->Autophagy CervicalCancer Cervical Cancer Cell Proliferation SIX1_CK2a->CervicalCancer CellSurvival Cell Survival & Proliferation OtherKinases->CellSurvival

Caption: On-target vs. potential off-target pathways of Manzamine A.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed CheckViability Is unexpected cytotoxicity a possibility? Start->CheckViability DoseResponse Perform dose-response & apoptosis assays CheckViability->DoseResponse Yes CheckAutophagy Are autophagy markers (LC3-II, p62) altered? CheckViability->CheckAutophagy No DoseResponse->CheckAutophagy FluxAssay Perform autophagy flux assay CheckAutophagy->FluxAssay Yes CheckKinase Suspect off-target kinase activity? CheckAutophagy->CheckKinase No ConfirmBlock Confirm autophagy block FluxAssay->ConfirmBlock Reinterpret Re-interpret data considering confirmed off-target effect ConfirmBlock->Reinterpret CompareInhibitors Compare with specific inhibitors & use siRNA/CRISPR CheckKinase->CompareInhibitors Yes CheckKinase->Reinterpret No ConfirmTarget Confirm specific off-target pathway CompareInhibitors->ConfirmTarget ConfirmTarget->Reinterpret

Caption: Workflow for troubleshooting off-target effects of Manzamine A.

References

troubleshooting inconsistent results in Manzamine A studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Manzamine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation with this potent marine alkaloid.

Part 1: Troubleshooting Guides

This section addresses specific issues that may arise during your research with Manzamine A, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing significant variations in the IC50 value of Manzamine A against the same cancer cell line in my experiments?

Possible Causes and Solutions:

  • Purity and Source of Manzamine A: The purity of the Manzamine A compound is critical for reproducible results. Impurities from the extraction and purification process can significantly alter its biological activity. It has been noted that Manzamine A can be purified to >99% purity through crystallization and conversion to its hydrochloride salt, which also improves aqueous solubility[1].

    • Recommendation: Always use Manzamine A from a reputable supplier with a certificate of analysis indicating its purity. If you are isolating the compound yourself, ensure rigorous purification and characterization.

  • Salt Form vs. Free Base: Manzamine A can exist as a free base or as a salt (e.g., hydrochloride). These forms can have different solubilities and bioavailabilities, leading to variations in experimental outcomes. For instance, the hydrochloride salt of Manzamine A has optimized aqueous solubility[1]. Studies have shown that the salt form of Manzamine A can be more potent and cytotoxic than the free base form against certain pathogens and cell lines[2].

    • Recommendation: Be consistent with the form of Manzamine A used in your experiments. Clearly document whether you are using the free base or a specific salt form in your lab notebook and publications.

  • Cell Culture Conditions: Variations in cell culture conditions can significantly impact the sensitivity of cells to Manzamine A.

    • Cell Density: The initial seeding density of your cells can affect their growth rate and confluence, which in turn can influence their response to treatment.

    • Media Components: The type of media, serum concentration, and presence of other supplements can alter cellular metabolism and drug sensitivity.

    • Passage Number: Using cells at a high passage number can lead to genetic drift and altered phenotypes, affecting their response to drugs.

    • Recommendation: Standardize your cell culture protocols, including seeding density, media composition, and passage number, to ensure consistency across experiments.

  • Experimental Protocol Variations:

    • Treatment Duration: The length of time cells are exposed to Manzamine A will directly impact the observed IC50 value. For example, IC50 values for cervical cancer cell lines were shown to decrease with longer incubation times (24, 48, and 72 hours)[3].

    • Assay Type: Different cell viability assays (e.g., MTS, MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.

    • Recommendation: Maintain a consistent treatment duration and use the same cell viability assay for all related experiments.

Question 2: My antimalarial assay is not showing the expected potency for Manzamine A.

Possible Causes and Solutions:

  • Plasmodium Strain: Different strains of Plasmodium falciparum can exhibit varying sensitivity to Manzamine A. For example, Manzamine A has shown high activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) clones, but the IC50 values can differ[2][4].

    • Recommendation: Clearly identify and report the Plasmodium strain used in your experiments. Be aware that the potency of Manzamine A may differ between strains.

  • Compound Stability and Storage: Manzamine A, like many natural products, can be sensitive to light, temperature, and pH. Improper storage can lead to degradation and loss of activity.

    • Recommendation: Store Manzamine A as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or lower, protected from light. Prepare fresh dilutions for each experiment.

  • In Vitro vs. In Vivo Discrepancies: Manzamine A has demonstrated potent in vivo antimalarial activity in mouse models, with a single injection significantly reducing parasitemia and prolonging survival[5]. However, translating in vitro potency to in vivo efficacy can be challenging due to factors like pharmacokinetics and metabolism.

    • Recommendation: When conducting in vivo studies, carefully consider the route of administration, dosage, and formulation of Manzamine A. The use of an oil suspension for oral administration has been reported to produce significant reductions in parasitemia[5].

Question 3: I am seeing conflicting results regarding the effect of Manzamine A on the GSK-3β signaling pathway.

Possible Causes and Solutions:

  • Cellular Context: The effect of Manzamine A on GSK-3β can be cell-type specific. The expression levels and activity of GSK-3β and its downstream targets can vary between different cell lines, leading to different outcomes upon treatment with Manzamine A.

    • Recommendation: Characterize the baseline expression and activity of GSK-3β in your cell line of interest. Consider that the cellular context will influence the observed effects.

  • Specificity of Kinase Inhibition: While Manzamine A is known to inhibit GSK-3β, it has also been shown to inhibit other kinases, such as CDK5[6]. The observed cellular effects may be a result of the inhibition of multiple kinases.

    • Recommendation: When investigating the role of GSK-3β, consider using other, more specific GSK-3β inhibitors as controls to dissect the specific contribution of GSK-3β inhibition to the observed phenotype.

  • Mechanism of Inhibition: Manzamine A has been reported to be an ATP-noncompetitive inhibitor of GSK-3β[4]. Understanding this mechanism is crucial for designing experiments and interpreting results.

    • Recommendation: Familiarize yourself with the non-competitive inhibition mechanism of Manzamine A when designing your kinase assays.

Part 2: Frequently Asked Questions (FAQs)

What is the known spectrum of biological activity for Manzamine A?

Manzamine A is a β-carboline alkaloid with a wide range of reported biological activities, including:

  • Anticancer: It has shown cytotoxic and antiproliferative effects against various cancer cell lines, including cervical, colorectal, prostate, and pancreatic cancer[3][7][8][9]. Its anticancer mechanisms involve inducing cell cycle arrest and apoptosis[3][8].

  • Antimalarial: Manzamine A exhibits potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum[2][10]. It has also demonstrated significant in vivo efficacy in mouse models of malaria[5].

  • Anti-inflammatory: It has been reported to have anti-inflammatory properties[11].

  • Neuroprotective: Manzamine A has been investigated for its potential in treating Alzheimer's disease due to its ability to inhibit GSK-3β, a key kinase in the pathology of the disease[6].

  • Antiviral and Antimicrobial: It has also shown activity against various viruses and bacteria[11][12].

What are the known molecular targets of Manzamine A?

Manzamine A is known to interact with several molecular targets, including:

  • Glycogen Synthase Kinase-3β (GSK-3β): Manzamine A is a well-documented inhibitor of GSK-3β[6].

  • Cyclin-Dependent Kinase 5 (CDK5): It also inhibits CDK5, another kinase involved in neurodegenerative diseases[6].

  • SIX1 Protein: In cervical cancer, Manzamine A has been shown to target the SIX1 oncoprotein[3].

  • Vacuolar ATPases (V-ATPases): It can uncouple V-ATPases, leading to the inhibition of autophagy[12].

  • E2F8 Transcription Factor: In prostate cancer, Manzamine A has been found to block the interaction of the E2F8 transcription factor with DNA[7].

What is the solubility of Manzamine A?

Manzamine A is a lipophilic alkaloid. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[8]. The hydrochloride salt of Manzamine A has been reported to have optimized aqueous solubility[1].

Part 3: Data Presentation

Table 1: IC50 Values of Manzamine A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
C33ACervical Cancer2.148[3]
HeLaCervical Cancer4.048[3]
SiHaCervical Cancer>2048[3]
CaSkiCervical Cancer19.948[3]
HCT116Colorectal Cancer4.5 ± 1.724[8]
DLD-1Colorectal Cancer>1024[8]
HT-29Colorectal Cancer>1024[8]
LNCaPProstate Cancer3-672[7]
22Rv1Prostate Cancer3-672[7]
PC3Prostate Cancer3-672[7]
DU145Prostate Cancer3-672[7]

Table 2: Antimalarial Activity of Manzamine A and its Analogs

CompoundPlasmodium falciparum StrainIC50 (ng/mL)Reference
Manzamine AD6 (chloroquine-sensitive)4.5[4]
Manzamine AW2 (chloroquine-resistant)8.0[4]
Manzamine A (free base)D620.8[2]
Manzamine A (free base)W225.8[2]
Manzamine A (HCl salt)D66.1[2]
Manzamine A (HCl salt)W27.3[2]
8-hydroxymanzamine AD619.5[2]
8-hydroxymanzamine AW222.0[2]

Part 4: Experimental Protocols

1. Cell Viability Assay (MTS/MTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • Manzamine A stock solution (in DMSO)

    • MTS or MTT reagent

    • Solubilization solution (for MTT assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of Manzamine A in complete culture medium. Include a vehicle control (DMSO) at the same concentration as in the highest Manzamine A treatment.

    • Remove the old medium from the cells and add the Manzamine A dilutions and vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism)[3].

2. Apoptosis Assay (Caspase 3/7 Activity)

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • Manzamine A stock solution (in DMSO)

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • Luminometer

  • Procedure:

    • Seed cells and treat with Manzamine A as described in the cell viability assay protocol.

    • After the treatment period, equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes), protected from light.

    • Measure the luminescence using a luminometer.

    • Normalize the results to the number of viable cells if necessary.

3. Protein Expression Analysis (Western Blotting)

  • Materials:

    • 6-well cell culture plates

    • Complete cell culture medium

    • Manzamine A stock solution (in DMSO)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and treat with Manzamine A.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Part 5: Visualizations

Manzamine_A_Signaling_Pathways cluster_cancer Anticancer Effects cluster_neuro Neuroprotective Effects Manzamine_A Manzamine A V_ATPase V-ATPase Manzamine_A->V_ATPase inhibits SIX1 SIX1 Manzamine_A->SIX1 inhibits E2F8 E2F8 Manzamine_A->E2F8 inhibits Autophagy Autophagy V_ATPase->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis promotes Cell_Cycle Cell Cycle Arrest (G1/S or G0/G1) SIX1->Cell_Cycle E2F8->Cell_Cycle Cell_Cycle->Apoptosis leads to Manzamine_A2 Manzamine A GSK3b GSK-3β Manzamine_A2->GSK3b inhibits CDK5 CDK5 Manzamine_A2->CDK5 inhibits Tau Tau Protein GSK3b->Tau phosphorylates CDK5->Tau phosphorylates Hyperphosphorylation Hyperphosphorylation Tau->Hyperphosphorylation Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylation->Neurofibrillary_Tangles

Caption: Signaling pathways modulated by Manzamine A in cancer and neurodegenerative disease models.

Troubleshooting_Workflow Start Inconsistent Experimental Results Problem Identify the Specific Problem (e.g., IC50 variation, low potency) Start->Problem Check_Compound Verify Manzamine A - Purity - Source - Salt vs. Free Base - Storage Problem->Check_Compound Check_Protocol Review Experimental Protocol - Cell Density - Treatment Duration - Assay Type - Reagent Quality Problem->Check_Protocol Check_Cells Examine Cell Culture - Passage Number - Media Composition - Contamination Problem->Check_Cells Consult_Literature Consult Literature for Similar Studies - Compare protocols - Note reported variations Check_Compound->Consult_Literature Check_Protocol->Consult_Literature Check_Cells->Consult_Literature Optimize Systematically Optimize Protocol - Titrate cell density - Vary treatment time Consult_Literature->Optimize Reproduce Attempt to Reproduce Results Optimize->Reproduce

Caption: A logical workflow for troubleshooting inconsistent results in Manzamine A experiments.

References

Manzamine A hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Manzamine A hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and answers to frequently asked questions related to quality control and purity assessment.

Frequently Asked Questions (FAQs)

Product Handling and Storage

  • Q1: How should this compound be stored to ensure its stability?

    • A1: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to six months.[1] For short-term storage of a few weeks, 4°C is acceptable for solutions in DMSO.[1] The compound is stable under recommended storage conditions, but should be protected from strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • Q2: What are the solubility properties of this compound?

    • A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[3] In DMSO, a concentration of 5.88 mg/mL (10.05 mM) can be achieved, though it may require sonication to fully dissolve.[4][5] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.[3]

Experimental Troubleshooting

  • Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause and how can I troubleshoot this?

    • A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here is a systematic approach to troubleshooting:

      • Check the mobile phase: Ensure the mobile phase is properly prepared, filtered, and degassed. Impurities in the solvents or buffer components can appear as peaks, especially in gradient elution.

      • Assess sample preparation: The sample solvent should be compatible with the mobile phase. If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion or ghost peaks. Whenever possible, dissolve the sample in the initial mobile phase.

      • Investigate the HPLC system: Check for leaks, especially around fittings and pump seals. Ensure the injector is not contaminated and that the sample loop is being completely filled. A contaminated guard column or analytical column can also introduce extraneous peaks.

      • Consider degradation: this compound may degrade under certain conditions. Review your sample handling and storage procedures to minimize exposure to light, high temperatures, or incompatible substances.

  • Q4: My NMR spectrum shows a lower purity than expected. What are the common reasons for this?

    • A4: Discrepancies in purity as determined by NMR can be due to several factors:

      • Residual Solvents: The presence of residual solvents from purification or handling can contribute to the proton signals in the NMR spectrum, leading to an underestimation of the compound's purity. Ensure the sample is thoroughly dried under high vacuum.

      • Water Content: this compound is hygroscopic and can absorb moisture from the atmosphere. The presence of water will affect the weight of the sample used for the NMR analysis and thus the purity calculation.

      • Impurities from Synthesis or Degradation: The compound may contain impurities from the synthetic route or degradation products. Compare your spectrum with a reference spectrum if available.

      • Integration Errors: Ensure that the integration regions for both the analyte and the internal standard (if used for quantitative NMR) are correctly set and that the baseline is properly corrected.

Quality Control and Purity Assessment

A comprehensive quality control program for this compound ensures the reliability and reproducibility of experimental results. Key analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.

Quantitative Data Summary

The following tables summarize typical quality control specifications for this compound.

Table 1: Physicochemical Properties

ParameterSpecificationReference
Appearance Pale yellow to yellow solid[6]
Molecular Formula C₃₆H₄₅ClN₄O[1][4]
Molecular Weight 585.22 g/mol [1][4]
Solubility Soluble in DMSO (up to 5.88 mg/mL with sonication), Methanol, Ethanol[3][4][5]
Storage Powder: -20°C; In solvent: -80°C[1]

Table 2: Purity and Identification Specifications

TestMethodAcceptance CriteriaReference
Purity HPLC≥98%[3][6]
Identity ¹H NMRSpectrum conforms to the structure
Identity Mass SpectrometryHR-ESIMS m/z 549.3588 [M+H]⁺ (calc. for C₃₆H₄₅N₄O)[6]
Optical Rotation Polarimetry[α]D28 +58.4 (c 0.25, CHCl₃)[6]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. The specific conditions may need to be optimized for your HPLC system and column.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of methanol or DMSO).

    • Further dilute with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm and 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

      • Purity (%) = (Area_ManzamineA / Total_Area_all_peaks) * 100

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol describes the use of qNMR with an internal standard to determine the absolute purity of this compound.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of this compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay (D1) of at least 5 times the longest T1, 90° pulse angle, sufficient number of scans for good signal-to-noise).

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Select well-resolved, non-overlapping peaks for both this compound and the internal standard.

    • Integrate the selected peaks.

    • Calculate the purity using the following formula:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I: Integral value of the peak

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • Purity_IS: Purity of the internal standard

Visualizations

Manzamine A Signaling Pathway

Manzamine A is known to be an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various cellular signaling pathways.[5][7]

ManzamineA_GSK3b_Pathway ManzA Manzamine A hydrochloride GSK3b GSK-3β ManzA->GSK3b Inhibition pSubstrate Phosphorylated Substrate GSK3b->pSubstrate Phosphorylation Substrate Substrate (e.g., Tau, β-catenin) Biological_Effect Downstream Biological Effects pSubstrate->Biological_Effect

Caption: Inhibition of GSK-3β signaling by Manzamine A.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and purity assessment of a new batch of this compound.

QC_Workflow Start Receive New Batch of This compound Visual Visual Inspection (Appearance, Color) Start->Visual Solubility Solubility Test (DMSO, Methanol) Visual->Solubility HPLC HPLC Analysis (Purity) Solubility->HPLC NMR ¹H NMR Analysis (Identity, Purity) Solubility->NMR MassSpec Mass Spectrometry (Identity) Solubility->MassSpec Decision Compare to Specifications HPLC->Decision NMR->Decision MassSpec->Decision Pass Batch Pass Decision->Pass Meets Specs Fail Batch Fail (Further Investigation) Decision->Fail Does Not Meet Specs

Caption: Quality control workflow for this compound.

References

Technical Support Center: Managing Manzamine A Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Manzamine A in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from Manzamine A's intrinsic fluorescence, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Does Manzamine A fluoresce, and if so, what are its spectral properties?

A1: Yes, Manzamine A is a β-carboline alkaloid and exhibits native fluorescence. Its fluorescence properties can vary slightly depending on the solvent. In methanol, it has two primary excitation peaks at approximately 280 nm and 340 nm, with an emission maximum at around 387 nm.[1][2][3] The fluorescence intensity is reportedly greater when excited at 340 nm compared to 280 nm.[1][2][3]

Q2: How can the intrinsic fluorescence of Manzamine A interfere with my assay?

A2: The intrinsic fluorescence of Manzamine A can interfere with your assay in two primary ways:

  • Spectral Overlap: If the excitation and/or emission spectra of Manzamine A overlap with those of your fluorescent probe (e.g., DAPI, Hoechst, some blue or UV-excitable dyes), your instrument will detect the fluorescence from both, leading to artificially high background and inaccurate readings.

  • Quenching: β-carboline alkaloids, the class of compounds Manzamine A belongs to, have been reported to act as fluorescence quenchers.[1][2] This means Manzamine A could potentially decrease the fluorescence signal of your probe through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching, leading to an underestimation of the true signal.

Q3: I am using a green fluorescent protein (GFP)-based reporter. Should I be concerned about interference from Manzamine A?

A3: Based on its known spectral properties, direct spectral overlap with GFP (Excitation: ~488 nm, Emission: ~509 nm) is unlikely, as Manzamine A's fluorescence is in the UV/blue region. However, it is still advisable to run proper controls to rule out any unforeseen interactions or quenching effects.

Q4: Can Manzamine A affect cell health in a way that indirectly impacts fluorescence readings in cell-based assays?

A4: Yes. Manzamine A has been shown to have various biological activities, including inducing apoptosis and inhibiting autophagy at certain concentrations.[4][5][6] These cellular effects can indirectly influence fluorescence readouts. For example, an increase in cell death can lead to higher autofluorescence. Therefore, it is crucial to determine the cytotoxic effects of Manzamine A on your specific cell line at the concentrations and incubation times used in your assay.

Troubleshooting Guides

Problem 1: High background fluorescence in my assay when using Manzamine A.

This is likely due to the intrinsic fluorescence of Manzamine A.

Troubleshooting Steps:

  • Run a "Manzamine A only" control: Prepare a sample containing Manzamine A at the same concentration used in your experiment but without your fluorescent probe. Measure the fluorescence at the same excitation and emission wavelengths used for your probe. This will quantify the contribution of Manzamine A to the total signal.

  • Subtract the background: If the fluorescence from the "Manzamine A only" control is significant, you can subtract this value from your experimental readings. This is a common method for correcting for compound autofluorescence.

  • Optimize filter sets: If your instrument allows, use narrow bandpass filters for excitation and emission to minimize the detection of off-target fluorescence from Manzamine A.

  • Switch to a red-shifted fluorescent probe: Manzamine A's fluorescence is in the blue region of the spectrum. Switching to a fluorescent probe that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum) can significantly reduce or eliminate interference.[7][8]

Problem 2: My fluorescence signal is lower than expected in the presence of Manzamine A.

This could be due to fluorescence quenching by Manzamine A or a biological effect of the compound.

Troubleshooting Steps:

  • Perform a quenching control: Prepare a sample with your fluorescent probe at a known concentration and measure its fluorescence. Then, add Manzamine A at the experimental concentration and measure the fluorescence again. A decrease in signal intensity suggests a quenching effect.

  • Evaluate cell viability: In cell-based assays, use a viability assay (e.g., MTS or a live/dead stain) to ensure that the observed decrease in fluorescence is not due to Manzamine A-induced cell death.

  • Consider a different assay format: If quenching is significant and cannot be easily corrected for, consider an alternative assay with a different readout, such as a luminescence-based assay, which is less prone to this type of interference.

Experimental Protocols

Protocol 1: Determining and Correcting for Manzamine A Autofluorescence

This protocol describes a standard method to measure and correct for the autofluorescence of Manzamine A in a microplate-based assay.

Materials:

  • Manzamine A stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates (recommended for cell-based assays) or black opaque microplates (for biochemical assays)

Procedure:

  • Prepare a serial dilution of Manzamine A: In your assay buffer, prepare a series of Manzamine A concentrations, including the final concentration you will use in your experiment.

  • Plate the samples:

    • Wells 1-3 (Blank): Add assay buffer only.

    • Wells 4-6 ("Manzamine A only" control): Add the Manzamine A solution at your experimental concentration.

    • Wells 7-9 (Experimental): Add your complete assay mixture, including your fluorescent probe and Manzamine A.

    • Wells 10-12 (Positive Control): Add your complete assay mixture with your fluorescent probe but without Manzamine A.

  • Incubate: Incubate the plate according to your assay protocol.

  • Measure fluorescence: Read the plate in your microplate reader using the excitation and emission wavelengths appropriate for your fluorescent probe.

  • Data Analysis:

    • Calculate the average fluorescence of the blank wells.

    • Subtract the average blank fluorescence from all other readings.

    • The corrected fluorescence of the "Manzamine A only" control represents the interference.

    • Subtract the corrected "Manzamine A only" fluorescence from your corrected experimental wells to obtain the true signal from your fluorescent probe.

Quantitative Data Summary:

SampleAverage Raw FluorescenceCorrected Fluorescence (minus Blank)Final Signal (minus Manzamine A background)
Blank150 RFU0 RFUN/A
"Manzamine A only"850 RFU700 RFUN/A
Experimental2500 RFU2350 RFU1650 RFU
Positive Control1800 RFU1650 RFU1650 RFU

Note: The values in this table are for illustrative purposes only.

Visualizations

experimental_workflow cluster_analysis Data Analysis A Prepare Assay Components (Cells/Enzyme, Buffer, Fluorescent Probe) F Experimental Sample (All Components) A->F B Prepare Manzamine A (Experimental Concentration) D Manzamine A Only B->D B->F C Blank (Buffer Only) G Incubate Plate E Positive Control (No Manzamine A) H Measure Fluorescence (Plate Reader) G->H I Subtract Blank H->I J Determine Manzamine A Background from 'D' I->J K Subtract Manzamine A Background from Experimental 'F' J->K L Calculate Final Signal K->L M Valid Data L->M

Caption: Workflow for identifying and correcting for Manzamine A autofluorescence.

Signaling Pathways

Manzamine A is often used to study specific signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.

GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a key regulator in numerous cellular processes. Manzamine A has been identified as an inhibitor of GSK-3β.

GSK3b_pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects Wnt Wnt GSK3b GSK-3β Wnt->GSK3b Inh Insulin Insulin / Growth Factors Akt Akt/PKB Insulin->Akt Akt->GSK3b Inh BetaCatenin β-catenin (Degradation) GSK3b->BetaCatenin Tau Tau Protein (Hyperphosphorylation) GSK3b->Tau Glycogen Glycogen Synthase (Inactivation) GSK3b->Glycogen ManzA Manzamine A ManzA->GSK3b Inh

Caption: Simplified GSK-3β signaling pathway showing inhibition by Manzamine A.

Autophagy Signaling Pathway

Autophagy is a cellular process for degrading and recycling cellular components. Manzamine A has been shown to inhibit autophagy.[4][5]

Autophagy_pathway cluster_induction Induction cluster_formation Autophagosome Formation cluster_maturation Maturation and Degradation Stress Cellular Stress (e.g., Nutrient Deprivation) mTORC1 mTORC1 Stress->mTORC1 Inh ULK1 ULK1 Complex mTORC1->ULK1 Inh PI3K Class III PI3K Complex ULK1->PI3K Phagophore Phagophore PI3K->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation ManzA Manzamine A ManzA->Autolysosome Inh

Caption: Overview of the autophagy pathway indicating inhibition by Manzamine A.

References

long-term storage conditions for Manzamine A hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and troubleshooting of Manzamine A hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers may recommend storage at 4°C, but it is crucial to keep the container tightly sealed and protected from moisture and light.[3][4] When stored at -20°C, the compound has been reported to be stable for at least four years.[2]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored at -80°C for long-term use.[1] For short-term storage, aliquots can be kept at -20°C to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to light or moisture?

A3: Yes. It is recommended to store the compound away from direct sunlight and moisture.[1][3] The container should always be tightly sealed to prevent degradation.

Q4: What solvents should be used to prepare stock solutions?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2] For DMSO, a concentration of 5.88 mg/mL (10.05 mM) has been reported, and sonication may be required to fully dissolve the compound.[3] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[2]

Q5: What are the signs of degradation for this compound?

A5: While specific degradation products are not extensively documented in readily available literature, visual indicators of degradation can include a change in color or the appearance of particulate matter in the solid compound. For solutions, precipitation upon thawing or a change in solution clarity could indicate degradation or poor solubility.

Q6: How stable is this compound in solution?

A6: The hydrochloride salt form is noted for its enhanced stability and water solubility compared to its free base form.[5] One study demonstrated that Manzamine A is highly stable in an aqueous solution of 0.05 N HCl (20 mg/mL) at room temperature, with no significant decomposition observed for over 24 months.[6] However, for biological experiments, it is best practice to use freshly prepared solutions or aliquots from a stock stored at -80°C.

Storage and Stability Data Summary

ParameterConditionDurationReference
Solid Storage -20°C≥ 4 years[2]
4°C, sealed, away from light and moistureNot specified[3][4]
Solution Storage -80°C (in solvent)Long-term[1]
Aqueous Solution Stability Room Temperature (in 0.05 N HCl)> 24 months[6]
Solubility in DMSO 5.88 mg/mL (10.05 mM)Not applicable[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound fails to dissolve completely. Insufficient solvent volume or low temperature.Increase the solvent volume to ensure you are below the solubility limit. Gentle warming and vortexing or sonication can aid dissolution, particularly in DMSO.[3]
Incorrect solvent used.Confirm that you are using a recommended solvent such as DMSO, ethanol, or methanol.[2]
Precipitate forms in the solution after thawing. Poor stability in the chosen solvent or repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If precipitation persists, prepare a fresh stock solution.
The concentration is too high for the solvent at a lower temperature.Allow the solution to fully equilibrate to room temperature before use. If precipitate remains, consider preparing a more dilute stock solution.
Inconsistent or unexpected experimental results. Compound degradation due to improper storage.Verify that the compound has been stored according to the recommendations (-20°C for solid, -80°C for solutions).[1][2] If in doubt, use a fresh vial of the compound.
Incompatibility with experimental buffer or media.This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Ensure your experimental conditions are compatible.
Solid compound appears discolored or clumpy. Exposure to moisture or light.This may be a sign of degradation. It is recommended to use a new, properly stored vial of the compound to ensure the integrity of your experiments.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the compound. (Molecular Weight: 585.22 g/mol ). For 1 mg of compound, you will add 170.87 µL of DMSO to make a 10 mM solution.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, place the vial in an ultrasonic bath for 5-10 minutes.[3]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.

  • Long-Term Storage: Store the aliquots at -80°C.[1]

Visual Troubleshooting Workflow

ManzamineA_Troubleshooting start Problem Encountered (e.g., poor solubility, inconsistent results) check_storage Verify Storage Conditions: Solid at -20°C? Solution at -80°C? Protected from light/moisture? start->check_storage improper_storage Storage Improper. Action: Discard and use a new, properly stored vial. check_storage->improper_storage No proper_storage Storage is Correct. check_storage->proper_storage Yes check_protocol Review Experimental Protocol: Correct solvent (DMSO, EtOH)? Concentration within solubility limits? Using single-use aliquots? proper_storage->check_protocol protocol_error Protocol Error Identified. Action: Correct the protocol. (e.g., sonicate, use fresh aliquot) check_protocol->protocol_error No protocol_ok Protocol is Correct. check_protocol->protocol_ok Yes check_compatibility Check Reagent Compatibility: Avoiding strong acids/alkalis or oxidizing/reducing agents? protocol_ok->check_compatibility incompatible Potential Incompatibility. Action: Review buffer/media components. Consider alternative conditions. check_compatibility->incompatible No contact_support Problem Persists. Action: Contact Technical Support with experimental details. check_compatibility->contact_support Yes

Caption: Troubleshooting workflow for this compound issues.

References

Validation & Comparative

Unveiling the Multifaceted Mechanism of Manzamine A Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Manzamine A, a complex β-carboline alkaloid originally isolated from marine sponges, has garnered significant attention in the scientific community for its broad spectrum of biological activities. This guide provides a comprehensive analysis of the mechanism of action of Manzamine A hydrochloride, offering a comparative perspective against other established modulators of its key molecular targets. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and development.

At a Glance: Key Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical cellular pathways. Its multifaceted nature makes it a compelling candidate for therapeutic development in various disease contexts, particularly in oncology. The primary mechanisms of action validated by experimental evidence are summarized below.

Comparative Analysis of Inhibitory Activity

To objectively assess the potency of this compound, its inhibitory activity is compared with that of other known inhibitors for its principal molecular targets.

Target ProteinThis compound IC50Comparative InhibitorComparative Inhibitor IC50Cell Line/Assay ConditionsReference
GSK-3β 10.2 µMCHIR99021~5 nMKinase Assay[1]
CDK5 1.5 µMRoscovitine0.16 µMKinase Assay[1]
V-ATPase Not explicitly quantified in direct enzymatic assaysBafilomycin A1nM rangeIn vitro V-ATPase activity assays[2][3]
CK2α More potent than TBBTBB-In silico docking and in vitro assays[4]
SIX1 ~10x more potent than ApigeninApigenin-Cervical cancer cell lines[4]

Note: Direct comparison of IC50 values should be interpreted with caution due to variations in assay conditions between studies.

In Vivo Efficacy: A Comparative Snapshot

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound.

Cancer ModelThis compound TreatmentComparator TreatmentOutcomeReference
Prostate Cancer (Enzalutamide-resistant xenograft) Significantly suppressed tumor growthVehicle controlManzamine A significantly reduced tumor volume compared to control.[4]
Colorectal Cancer (HCT116 xenograft) Data not available for direct comparison5-Fluorouracil (5-FU)Manzamine A has an IC50 of 4.5 µM in HCT116 cells in vitro. 5-FU shows variable efficacy depending on the cell line.[5][6]

Delving into the Molecular Pathways

This compound's mechanism of action involves intricate crosstalk between several signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Manzamine A's Impact on Cell Cycle and Apoptosis

Manzamine A induces cell cycle arrest and apoptosis through the p53/p21 pathway and by inhibiting key kinases.

cluster_0 This compound cluster_1 Upstream Regulation cluster_2 Cell Cycle Control cluster_3 Apoptosis ManzA Manzamine A Hydrochloride p53 p53 ManzA->p53 induces CDK5 CDK5 ManzA->CDK5 inhibits GSK3b GSK-3β ManzA->GSK3b inhibits Mitochondria Mitochondrial Depolarization ManzA->Mitochondria induces p21 p21 p53->p21 activates CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest leads to Caspases Caspase Activation Mitochondria->Caspases leads to Apoptosis Apoptosis Caspases->Apoptosis triggers cluster_0 This compound cluster_1 Lysosomal Function cluster_2 Autophagic Flux ManzA Manzamine A Hydrochloride VATPase V-ATPase ManzA->VATPase inhibits Autolysosome Autolysosome Formation ManzA->Autolysosome inhibits LysosomeAcid Lysosomal Acidification VATPase->LysosomeAcid maintains Degradation Cargo Degradation LysosomeAcid->Degradation enables Autophagosome Autophagosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Autolysosome->Degradation mediates

References

Comparative Analysis of Manzamine A and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the marine alkaloid Manzamine A and its synthetic analogs. Supported by experimental data, this document delves into their therapeutic potential across various domains including antimalarial, antimicrobial, antineuroinflammatory, and anticancer applications.

Manzamine A, a complex β-carboline alkaloid originally isolated from marine sponges, has garnered significant attention for its potent and diverse biological activities.[1][2] Its unique pentacyclic structure has served as a scaffold for the synthesis of numerous analogs, aimed at elucidating structure-activity relationships (SAR) and optimizing therapeutic efficacy. This guide summarizes key findings from comparative studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this promising area of natural product chemistry.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of Manzamine A and its key analogs against various pathogens and cancer cell lines.

Table 1: Antimalarial Activity against Plasmodium falciparum

CompoundD6 Clone IC50 (ng/mL)W2 Clone IC50 (ng/mL)Cytotoxicity (Vero cells) IC50 (µg/mL)Selectivity Index (D6/W2)Reference
Manzamine A (1) 4.58.00.244 / 25[3]
8-hydroxymanzamine A (2) 1015> 4.6>460 / >307[3]
Manzamine F-31-hydrazone (15) 29NT> 4.6>158[3]
Compound 18 77NT> 4.6>60[3]
Chloroquine 12150NTNT[3]
Artemisinin 1.51.5NTNT[3]
NT: Not Tested

Table 2: Antimicrobial Activity

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. intracellulare IC50 (µg/mL)C. neoformans IC50 (µg/mL)C. albicans IC50 (µg/mL)Reference
Manzamine A (1) 1.560.251.94.5[3]
8-hydroxymanzamine A (2) 0.90.50.9>5[3]
Manzamine D (20a) NT0.120.8>5[3]
Compound 21b NT< 0.02NTNT[3]
Compound 20d NT0.06NTNT[3]
Manzamine F-31-hydrazone (15) NTNT1.0>5[3]
Ciprofloxacin (control) NT0.25NTNT[3]
Amphotericin B (control) NTNT0.751.5[3]
NT: Not Tested

Table 3: Anticancer Activity (Cervical Cancer Cell Lines)

CompoundCell LineIC50 (µM) after 72hReference
Manzamine A (1) C33A~4[4]
HeLa~2[4]
SiHa~4[4]
CaSki~4[4]
8-hydroxymanzamine A (4) HeLa~4[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative studies of Manzamine A and its analogs.

In Vitro Antimalarial Activity Assay

The antimalarial activity of the compounds is typically evaluated against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer at 37°C in an atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.

  • Assay Protocol: Asynchronous parasite cultures with approximately 2% parasitemia and 2% hematocrit are incubated with various concentrations of the test compounds in 96-well microplates for 72 hours.

  • Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite lactate dehydrogenase (pLDH). The assay is based on the principle that pLDH catalyzes the oxidation of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a formazan product. The absorbance of the formazan solution is measured at 650 nm.

  • Data Analysis: The IC₅₀ values, defined as the drug concentration that inhibits parasite growth by 50%, are calculated by non-linear regression analysis of the dose-response curves. Chloroquine and artemisinin are used as positive controls.

Cytotoxicity Assay against Mammalian Cells

Cytotoxicity is assessed to determine the selectivity of the compounds.

  • Cell Culture: Vero cells (African green monkey kidney fibroblasts) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Protocol: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds. The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using the MTS assay. MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well and incubated for 2-4 hours. The quantity of formazan product, which is proportional to the number of living cells, is measured by absorbance at 490 nm.

  • Data Analysis: The IC₅₀ values, representing the concentration that reduces cell viability by 50%, are calculated from dose-response curves.

Antimicrobial Assays

The activity against various microbes is determined using broth microdilution methods.

  • Mycobacterium tuberculosis Assay: The activity against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

  • Mycobacterium intracellulare, Candida albicans, and Cryptococcus neoformans Assays: Minimum Inhibitory Concentrations (MICs) or IC₅₀ values are determined by broth microdilution in 96-well plates. The growth of the microorganisms is assessed by measuring optical density or by using a colorimetric indicator.

Signaling Pathways and Mechanisms of Action

Manzamine A and its analogs exert their biological effects through various mechanisms, including the inhibition of key cellular kinases and interference with autophagy.

ManzamineA_Signaling_Pathways cluster_manzamine Manzamine A & Analogs Manzamine Manzamine A & Analogs GSK3b GSK3b Manzamine->GSK3b Inhibits CDK5 CDK5 Manzamine->CDK5 Inhibits VATPase VATPase Manzamine->VATPase Inhibits SIX1 SIX1 Manzamine->SIX1 Decreases levels Apoptosis Apoptosis Manzamine->Apoptosis Induces Tau Tau GSK3b->Tau CDK5->Tau Autophagy Autophagy VATPase->Autophagy Blocks autophagosome -lysosome fusion CellCycle CellCycle SIX1->CellCycle Hyperphosphorylation Hyperphosphorylation Tau->Hyperphosphorylation Neuroinflammation Neuroinflammation Hyperphosphorylation->Neuroinflammation CancerCellDeath CancerCellDeath Autophagy->CancerCellDeath CervicalCancer CervicalCancer CellCycle->CervicalCancer Apoptosis->CervicalCancer

Caption: General experimental workflow for Manzamine A analog studies.

Conclusion and Future Directions

Manzamine A and its analogs represent a versatile class of natural product-derived compounds with significant therapeutic potential. The presented data highlights the potent antimalarial, antimicrobial, and anticancer activities of these molecules. Structure-activity relationship studies have revealed that modifications to the Manzamine scaffold can modulate potency and selectivity. For instance, simplifying the complex pentacyclic core of Manzamine A generally leads to attenuated antimalarial activity, suggesting the importance of the complete ring system for this particular biological function. [5][6]Conversely, modifications of functional groups on the existing scaffold, such as the generation of a hydrazone from Manzamine F, have been shown to significantly enhance antimalarial potency. [3] Future research should continue to explore the synthesis of novel analogs with improved activity profiles and reduced toxicity. A deeper understanding of the molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as next-generation therapeutic agents. The potent and broad-spectrum bioactivity of the Manzamine class of alkaloids makes them a compelling starting point for drug discovery programs targeting infectious diseases and cancer.

References

Manzamine A in Focus: A Comparative Guide to GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Manzamine A with other prominent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. This document provides a data-driven analysis of their performance, supported by experimental details, to aid in the selection of appropriate research tools and potential therapeutic agents.

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a critical target for drug discovery. This guide compares the naturally derived alkaloid Manzamine A to three other well-characterized GSK-3β inhibitors: CHIR99021, AR-A014418, and Kenpaullone.

Performance Comparison of GSK-3β Inhibitors

The inhibitory activity and selectivity of these compounds are key determinants of their utility. The following table summarizes their performance based on reported half-maximal inhibitory concentrations (IC50) and selectivity profiles.

InhibitorTargetIC50Mechanism of ActionSelectivity Profile
Manzamine A GSK-3β10.2 µM[1]ATP-noncompetitive[2][3]Inhibits CDK5 (IC50 = 1.5 µM)[1][2]; Ineffective against CDK1, PKA, and MAPK[2][4][5]
CHIR99021 GSK-3β6.7 nM[6]ATP-competitive[7][8]Highly selective; inhibits GSK-3α (IC50 = 10 nM)[6]; Shows little activity against a large panel of other kinases including CDK2, MAPK, and PKB[6][7]
AR-A014418 GSK-3β104 nM (Ki = 38 nM)[9]ATP-competitive[9][10][11]Highly selective; does not significantly inhibit 26 other kinases, including cdk2 and cdk5 (IC50 > 100 µM)[11][12][13]
Kenpaullone GSK-3β23 nM[14]ATP-competitive[14][15][16]Broad-spectrum kinase inhibitor; inhibits CDK1/cyclin B (IC50 = 0.4 µM), CDK2/cyclin A (IC50 = 0.68 µM), CDK5/p25 (IC50 = 0.85 µM)[14]; Less effective against c-src, casein kinase 2, ERK1, and ERK2[14]

GSK-3β Signaling Pathway and Inhibitor Intervention

The diagram below illustrates the central role of GSK-3β in the Wnt/β-catenin signaling pathway and highlights the distinct mechanisms of action of the compared inhibitors. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.

GSK3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Axin Axin Dsh->Axin inhibits GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates APC APC Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates ManzamineA Manzamine A ManzamineA->GSK3b non-ATP competitive CHIR99021 CHIR99021 CHIR99021->GSK3b ATP competitive ARA014418 AR-A014418 ARA014418->GSK3b ATP competitive Kenpaullone Kenpaullone Kenpaullone->GSK3b ATP competitive

Caption: GSK-3β signaling and points of inhibitor intervention.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency of enzyme inhibitors. Below is a generalized protocol for a GSK-3β kinase inhibition assay, based on commonly employed methodologies.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of GSK-3β by 50%.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)

  • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP) or a system for non-radioactive detection of ADP.

  • Kinase assay buffer (e.g., MOPS, EDTA, β-mercaptoethanol, Brij 35, glycerol)

  • Test inhibitors (Manzamine A, CHIR99021, AR-A014418, Kenpaullone) dissolved in a suitable solvent (e.g., DMSO)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Detection system (e.g., scintillation counter for radioactivity, or a luminometer/spectrophotometer for non-radioactive methods)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test inhibitors in the kinase assay buffer. Prepare a reaction mixture containing the GSK-3β enzyme and the substrate peptide in the assay buffer.

  • Initiation of Reaction: Add the ATP solution (containing a tracer amount of [γ-³³P]ATP if using a radioactive assay) to the wells of the microtiter plate containing the enzyme/substrate mixture and the various concentrations of the inhibitor.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate by GSK-3β.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the reaction mixture onto a phosphocellulose membrane).

  • Detection of Phosphorylation:

    • Radioactive Assay: If using [γ-³³P]ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., by washing the phosphocellulose membrane). The amount of incorporated radioactivity is then quantified using a scintillation counter.

    • Non-Radioactive Assay: If using a non-radioactive method, such as ADP-Glo™ Kinase Assay, the amount of ADP produced is measured through a coupled enzymatic reaction that generates a luminescent signal, which is then read by a luminometer.

  • Data Analysis: Plot the percentage of GSK-3β inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Manzamine A presents a unique profile as a GSK-3β inhibitor due to its ATP-noncompetitive mechanism of action. This distinguishes it from highly potent, ATP-competitive inhibitors like CHIR99021 and AR-A014418. While Manzamine A exhibits lower potency against GSK-3β, its different binding mode may offer advantages in terms of selectivity and potential for overcoming resistance mechanisms that can arise with ATP-competitive inhibitors. However, its off-target inhibition of CDK5 should be considered when interpreting experimental results.

In contrast, CHIR99021 and AR-A014418 are characterized by their high potency and remarkable selectivity for GSK-3, making them excellent tools for specifically probing the functions of this kinase. Kenpaullone, while also a potent GSK-3β inhibitor, displays a broader kinase inhibition profile, which could be advantageous in contexts where targeting multiple kinases is desirable, but requires careful consideration of potential off-target effects.

The choice of a GSK-3β inhibitor will ultimately depend on the specific research question. For highly specific inhibition of GSK-3, CHIR99021 and AR-A014418 are superior choices. For studies where an ATP-noncompetitive mechanism is of interest, or where the broader activity profile is acceptable, Manzamine A and Kenpaullone, respectively, represent valuable pharmacological tools.

References

Manzamine A Hydrochloride vs. Chloroquine: A Comparative Guide to Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimalarial efficacy of Manzamine A hydrochloride, a marine-derived β-carboline alkaloid, and chloroquine, a long-standing synthetic antimalarial. The following sections present a comprehensive overview of their performance based on available experimental data, including in vitro and in vivo studies. Detailed experimental protocols are provided to allow for replication and further investigation.

Executive Summary

Manzamine A has demonstrated potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro. In vivo studies using a rodent malaria model suggest that Manzamine A exhibits comparable, and in some aspects superior, efficacy to chloroquine, notably in its ability to prolong the survival of infected mice. The mechanism of action for Manzamine A is still under investigation but is believed to be distinct from that of chloroquine, potentially involving the inhibition of parasite-specific glycogen synthase kinase-3 beta (GSK-3β). This novel mechanism makes Manzamine A a promising candidate for further antimalarial drug development, particularly in the context of widespread chloroquine resistance.

In Vitro Antimalarial Activity

The in vitro efficacy of Manzamine A and chloroquine has been evaluated against various strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of antimalarial compounds.

CompoundP. falciparum StrainResistance ProfileIC50
Manzamine A D6 (Sierra Leone)Chloroquine-Sensitive4.5 ng/mL
W2 (Indo-China)Chloroquine-Resistant8.0 ng/mL[1]
Chloroquine 3D7 (West Africa)Chloroquine-Sensitive8.6 ± 0.4 nM
HB3 (S. America)Chloroquine-Sensitive10 - 20 nM[2]
Dd2 (S.E. Asia)Chloroquine-Resistant90.2 ± 10.6 nM to 125 - 175 nM[2][3]
K1 (Thailand)Chloroquine-Resistant155 ± 11.4 nM
7G8 (Brazil)Chloroquine-Resistant~3,991 nM (LD50)

In Vivo Antimalarial Efficacy

The standard model for in vivo assessment of antimalarial compounds is the 4-day suppressive test in mice infected with Plasmodium berghei. This test evaluates the ability of a compound to inhibit parasite proliferation in a living organism.

CompoundDose (Intraperitoneal)Parasitemia InhibitionMean Survival Time
Manzamine A 50 µmol/kg>90%>10 days
100 µmol/kg>90%>10 days (40% survival at 60 days)[1]
Chloroquine 100 µmol/kg>90%~8 days
Artemisinin 100 µmol/kg<90%~8 days

Mechanism of Action

The distinct mechanisms of action of chloroquine and Manzamine A are crucial for understanding their efficacy profiles and the potential for overcoming drug resistance.

Chloroquine: The established mechanism of chloroquine involves its accumulation in the acidic food vacuole of the parasite. Here, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. Chloroquine caps hemozoin molecules, preventing the polymerization of toxic heme into non-toxic hemozoin crystals. The resulting accumulation of free heme leads to oxidative stress and parasite death.

Manzamine A: The precise mechanism of Manzamine A is not fully elucidated but is thought to be novel. Evidence suggests that Manzamine A acts as an inhibitor of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3β)[1]. GSK-3β is a serine/threonine kinase involved in various cellular processes, and its inhibition in the parasite is believed to disrupt essential signaling pathways, leading to a cytostatic or cytotoxic effect. This mechanism is distinct from that of chloroquine and other quinoline-based antimalarials.

chloroquine_mechanism Hemoglobin Hemoglobin in Host Red Blood Cell Digestion Parasite Food Vacuole (Digestion) Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Death Parasite Death Heme->Death Accumulation Leads to Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits manzamine_a_mechanism Manzamine_A Manzamine A PfGSK3b PfGSK-3β Manzamine_A->PfGSK3b Inhibits Inhibition Inhibition of Development Substrates Downstream Substrates PfGSK3b->Substrates Phosphorylates Development Parasite Development & Proliferation Signaling Essential Signaling Pathways Substrates->Signaling Signaling->Development in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture 1. P. falciparum Culture (Synchronized Rings) Plating 3. Add Parasites to Drug-Containing Wells Parasite_Culture->Plating Drug_Dilution 2. Serial Drug Dilution (Manzamine A / Chloroquine) Drug_Dilution->Plating Incubation 4. Incubate for 72h Plating->Incubation Lysis 5. Freeze-Thaw to Lyse Cells Incubation->Lysis pLDH_Assay 6. Measure pLDH Activity Lysis->pLDH_Assay IC50_Calc 7. Calculate IC50 Values pLDH_Assay->IC50_Calc in_vivo_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Inoculation Day 0: Inoculate Mice with P. berghei-infected RBCs Treatment Days 0-3: Daily Drug Administration (Manzamine A, Chloroquine, Vehicle) Inoculation->Treatment Parasitemia Day 4: Determine Parasitemia from Blood Smears Treatment->Parasitemia Survival Daily: Monitor Survival (up to 60 days) Treatment->Survival

References

Validating SIX1 as a Direct Target of Manzamine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current evidence regarding Manzamine A's interaction with the Sine oculis homeobox homolog 1 (SIX1) protein. Emerging from marine sponges, Manzamine A has demonstrated potent anti-cancer properties, with SIX1, a key developmental transcription factor frequently overexpressed in various cancers, being implicated as a potential target. This document objectively compares Manzamine A's mechanism of action with other known SIX1 inhibitors, presenting supporting experimental data and detailed protocols to aid in the validation and exploration of novel therapeutic strategies targeting the SIX1 signaling pathway.

Executive Summary

Current research strongly indicates that Manzamine A does not directly target SIX1 . Instead, the available evidence points to an indirect mechanism of action mediated through the inhibition of Casein Kinase 2α (CK2α), a known upstream regulator of SIX1. Manzamine A treatment leads to a significant reduction in the protein levels of both SIX1 and CK2α. In contrast, direct inhibitors of the SIX1 pathway, such as NCGC00378430, function by disrupting the critical protein-protein interaction between SIX1 and its co-activator EYA2. Furthermore, compounds like SNS-032 represent another indirect approach, inducing the degradation of SIX1 protein. This guide will dissect the experimental evidence for each of these mechanisms.

Data Presentation: Quantitative Comparison of SIX1 Inhibitors

The following tables summarize the key quantitative data for Manzamine A and other representative SIX1 inhibitors.

Compound Proposed Target(s) Mechanism of Action on SIX1 Quantitative Data Cell-Based Potency (IC50)
Manzamine ACK2α, GSK-3β, V-ATPase, E2F8Indirect: Reduces SIX1 protein levels, likely via CK2α inhibition.Binding Affinity (to CK2α): -8.1 KCal/mol (in silico)[1]3-6 µM (Prostate Cancer Cells)[2]
NCGC00378430SIX1-EYA2 InteractionDirect: Disrupts the protein-protein interaction between SIX1 and its co-activator EYA2.IC50 (AlphaScreen): 52 µM[3][4]Not Reported
SNS-032CDK2, CDK7, CDK9Indirect: Induces proteasomal degradation of SIX1 protein.IC50 (CDK9): 4 nM[5]IC50 (MOLT4 cells): 173 nM[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Manzamine A's Proposed Indirect Inhibition of SIX1

ManzamineA_SIX1_Pathway cluster_nucleus Nucleus ManzamineA Manzamine A CK2a CK2α ManzamineA->CK2a Inhibits SIX1_p Phosphorylated SIX1 CK2a->SIX1_p Phosphorylates SIX1 SIX1 SIX1_p->SIX1 GeneExpression Target Gene Expression SIX1->GeneExpression Regulates Nucleus Nucleus

Caption: Proposed pathway of Manzamine A's indirect effect on SIX1.

Experimental Workflow: Validating a Direct Drug-Target Interaction

Direct_Target_Validation start Hypothesized Drug-Target Interaction spr Surface Plasmon Resonance (SPR) start->spr cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa binding_confirmed Direct Binding Confirmed spr->binding_confirmed Binding Observed no_binding No Direct Binding spr->no_binding No Binding cetsa->binding_confirmed Thermal Stabilization cetsa->no_binding No Stabilization

Caption: Workflow for validating a direct drug-target interaction.

Experimental Workflow: Characterizing Protein-Protein Interaction Inhibitors

PPI_Inhibitor_Workflow start Identify PPI Inhibitor (e.g., NCGC00378430) alphascreen AlphaScreen Assay start->alphascreen co_ip Co-Immunoprecipitation start->co_ip functional_assay Functional Cellular Assay (e.g., EMT, Metastasis) alphascreen->functional_assay co_ip->functional_assay inhibition_confirmed PPI Inhibition & Functional Effect Confirmed functional_assay->inhibition_confirmed

Caption: Workflow for characterizing protein-protein interaction inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for SIX1 and CK2α Protein Levels
  • Objective: To determine the effect of Manzamine A on the protein expression levels of SIX1 and CK2α in cancer cell lines.

  • Cell Culture and Treatment:

    • Human cervical cancer cell lines (e.g., C33A, SiHa, CaSki) are seeded at a density of 1 x 10^6 cells per well in 6-well plates and allowed to attach overnight.

    • Cells are then treated with varying concentrations of Manzamine A (e.g., 2 µM and 4 µM) or a vehicle control (DMSO) for 48 hours.

  • Lysate Preparation:

    • After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Cell lysates are collected by scraping and centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

    • The supernatant containing the protein is collected, and the protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against SIX1 (1:1000 dilution) and CK2α (1:1000 dilution). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

AlphaScreen Assay for SIX1-EYA2 Interaction
  • Objective: To identify and quantify the inhibitory effect of compounds like NCGC00378430 on the interaction between SIX1 and EYA2.

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of two different beads (Donor and Acceptor). When a biological interaction brings the beads into close proximity (<200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.

  • Reagents and Setup:

    • Recombinant purified GST-tagged SIX1 and His-tagged EYA2 proteins.

    • Glutathione-coated Donor beads and Ni-NTA-coated Acceptor beads.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well microplates.

  • Procedure:

    • GST-SIX1 is incubated with Glutathione Donor beads.

    • His-EYA2 is incubated with Ni-NTA Acceptor beads.

    • The compound to be tested (e.g., NCGC00378430) is added to the wells at various concentrations.

    • The SIX1-Donor bead complex and the EYA2-Acceptor bead complex are then added to the wells.

    • The plate is incubated in the dark at room temperature for 1-2 hours to allow for the interaction to occur.

    • The signal is read on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the SIX1-EYA2 interaction.

In Vivo Ubiquitination Assay for SIX1 Degradation
  • Objective: To determine if a compound like SNS-032 induces the ubiquitination and subsequent degradation of SIX1.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are co-transfected with expression plasmids for HA-tagged Ubiquitin and FLAG-tagged SIX1.

  • Treatment and Lysis:

    • 24 hours post-transfection, cells are treated with the test compound (e.g., SNS-032) and a proteasome inhibitor (e.g., MG132) for 4-6 hours. MG132 is used to allow for the accumulation of ubiquitinated proteins.

    • Cells are lysed in a denaturing buffer (e.g., 1% SDS in PBS) and boiled to disrupt protein complexes.

    • The lysate is then diluted with a non-denaturing buffer containing a detergent (e.g., Triton X-100).

  • Immunoprecipitation and Western Blot:

    • The diluted lysate is incubated with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate SIX1.

    • The beads are washed extensively to remove non-specifically bound proteins.

    • The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.

    • The eluate is then subjected to Western blotting and probed with an anti-HA antibody to detect ubiquitinated SIX1. An increase in the high molecular weight smear of HA-ubiquitinated SIX1 indicates enhanced ubiquitination.

Conclusion

The collective evidence strongly suggests that Manzamine A's effect on SIX1 is indirect, primarily mediated through the inhibition of the upstream kinase CK2α. This is in stark contrast to direct inhibitors like NCGC00378430, which physically disrupt the SIX1-EYA2 protein-protein interaction, and other indirect modulators such as SNS-032, which promote SIX1 degradation. For researchers aiming to directly target SIX1, focusing on the SIX1-EYA interface or developing specific SIX1 degraders may prove to be more fruitful strategies. The experimental protocols provided herein offer a robust framework for the continued investigation and validation of novel compounds targeting the oncogenic SIX1 pathway. Further studies employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assays (CETSA) would be definitive in confirming the absence of a direct interaction between Manzamine A and SIX1.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Manzamine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of Manzamine alkaloids, a unique class of marine-derived β-carboline alkaloids. By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic and evaluative workflows, this guide aims to facilitate the rational design of novel therapeutic agents based on the Manzamine scaffold.

Manzamine alkaloids, first isolated from marine sponges in the 1980s, have garnered significant attention due to their complex molecular architecture and broad spectrum of biological activities.[1][2] These activities include potent antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Understanding the relationship between the intricate structure of these molecules and their biological function is crucial for developing them into viable drug candidates. This guide synthesizes findings from key SAR studies to provide a clear comparative overview.

Comparative Analysis of Biological Activity

The biological potency of Manzamine alkaloids is highly dependent on their chemical structure. Modifications to the core pentacyclic ring system or the β-carboline moiety can lead to significant changes in activity. The following tables summarize the quantitative data from various studies, comparing the efficacy of natural Manzamine alkaloids and their synthetic analogues against different disease models.

Antimalarial Activity

Manzamine alkaloids have demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[6] Manzamine A, in particular, has shown greater potency than conventional antimalarial drugs like chloroquine and artemisinin in some studies.[7][8][9]

CompoundP. falciparum StrainIC50 (ng/mL)Reference
Manzamine AD6 (chloroquine-sensitive)3.6[10]
Manzamine AW2 (chloroquine-resistant)4.8[10]
8-Hydroxymanzamine AD63.1[10]
8-Hydroxymanzamine AW24.2[10]
Manzamine ED613.9[10]
Manzamine EW221.4[10]
Manzamine FD629.5[10]
Manzamine FW234.7[10]
32,33-dihydro-31-hydroxymanzamine AD612.3[10]
32,33-dihydro-31-hydroxymanzamine AW214.8[10]

Key SAR Insights for Antimalarial Activity:

  • The β-carboline moiety is considered essential for antimalarial activity.[4]

  • Alkylation at the 9-N position of the β-carboline ring leads to a decrease in activity, suggesting the NH group is important.[4]

  • Modifications to the eight-membered ring within the pentacyclic system can influence potency.[4]

  • Reduction of the C32-C33 double bond and oxidation at C-31 have been shown to significantly reduce antimalarial activity in vivo.[1]

Antimicrobial Activity

Several Manzamine alkaloids exhibit potent activity against various pathogenic microbes, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

CompoundOrganismMIC (µg/mL)Reference
Manzamine AMycobacterium tuberculosis (H37Rv)1.56[2]
Manzamine AStaphylococcus aureus6.3[1]
Manzamine AMRSA0.7[3]
8-Hydroxymanzamine AMycobacterium tuberculosis (H37Rv)3.13[2]
Manzamine EMycobacterium tuberculosis (H37Rv)3.13[2]
Manzamine FMycobacterium intracellulare>50[3]
Ircinal A AnalogueMycobacterium intracellulare1.6[3]

Key SAR Insights for Antimicrobial Activity:

  • The integrity of the eight-membered ring appears to be important for antimicrobial activity.[4]

  • Manzamine A and 8-hydroxymanzamine A show significant activity against M. tuberculosis.[2]

  • While some natural manzamines have moderate activity, certain synthetic analogues have demonstrated highly potent activity against specific strains like M. intracellulare.[3]

Anticancer Activity

The cytotoxic effects of Manzamine alkaloids have been evaluated against a range of cancer cell lines. Manzamine A has been shown to inhibit the proliferation of colorectal, pancreatic, and lung cancer cells.[11][12]

CompoundCancer Cell LineIC50 (µg/mL)Reference
Manzamine AKB (human oral epidermoid carcinoma)0.05[1]
Manzamine ALoVo (human colon adenocarcinoma)0.15[1]
Manzamine AHCT116 (human colorectal carcinoma)~2.5 µM[12]
Manzamine AAsPC-1 (human pancreatic adenocarcinoma)-[12]

Key SAR Insights for Anticancer Activity:

  • Manzamine A has demonstrated potent cytotoxicity against various cancer cell lines.[1]

  • Its anticancer mechanism in colorectal cancer cells has been linked to the dysregulation of pathways involved in the cell cycle, DNA repair, and apoptosis.[12]

  • Manzamine A has also been found to suppress epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are outlines of key experimental protocols commonly employed in the evaluation of Manzamine alkaloids.

In Vitro Antimalarial Assay
  • Parasite Culture: Plasmodium falciparum strains (e.g., D6 and W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Assay Procedure: Asynchronous cultures with a parasitemia of approximately 2% are exposed to serial dilutions of the test compounds in 96-well plates.

  • Growth Inhibition Measurement: After a 72-hour incubation period, parasite growth is quantified using a Malstat assay. This involves measuring the activity of parasite-specific lactate dehydrogenase (pLDH). The IC50 value, the concentration at which 50% of parasite growth is inhibited, is then determined by analyzing the dose-response curve.

In Vitro Antimicrobial Assay
  • Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton for S. aureus).

  • Assay Procedure: A microbroth dilution method is typically used. Serial dilutions of the test compounds are prepared in 96-well plates, and a standardized inoculum of the microorganism is added to each well.

  • MIC Determination: The plates are incubated under suitable conditions for a specified period (e.g., 24-48 hours for bacteria, longer for M. tuberculosis). The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • Cell Viability Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing the SAR Workflow

The process of conducting SAR studies on Manzamine alkaloids involves a systematic workflow from the parent compound to the evaluation of newly synthesized analogues. The following diagram illustrates this general process.

SAR_Workflow cluster_0 Compound Source & Modification cluster_1 Biological Evaluation cluster_2 Lead Optimization Natural_Product Manzamine Alkaloid (e.g., Manzamine A) Chemical_Modification Chemical Modification (e.g., Olefin Metathesis, Amidation) Natural_Product->Chemical_Modification Starting Material Analogues Library of Manzamine Analogues Chemical_Modification->Analogues Synthesis In_Vitro_Assays In Vitro Assays (Antimalarial, Antimicrobial, Anticancer) Analogues->In_Vitro_Assays Screening Data_Analysis Data Analysis (IC50, MIC Determination) In_Vitro_Assays->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination Lead_Compound Lead Compound Identification SAR_Determination->Lead_Compound Identify Key Structural Features Further_Modification Further Analogue Synthesis Lead_Compound->Further_Modification Further_Modification->Chemical_Modification Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) studies of Manzamine alkaloids.

This guide highlights the significant progress made in understanding the SAR of Manzamine alkaloids. The presented data and methodologies provide a valuable resource for the scientific community to build upon, paving the way for the development of novel and effective therapeutic agents for a range of diseases. Further exploration of the diverse chemical space of Manzamine analogues will undoubtedly continue to uncover new leads with improved potency and selectivity.

References

Manzamine A vs. Bafilomycin A1: A Comparative Analysis of Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanisms and experimental analysis of two potent autophagy inhibitors.

Manzamine A and Bafilomycin A1 are both widely recognized inhibitors of autophagy, a fundamental cellular process for degrading and recycling cellular components. While both compounds ultimately disrupt the autophagic process, understanding their nuanced mechanisms and experimental effects is crucial for accurate interpretation of research data and for potential therapeutic development. This guide provides a comprehensive comparative analysis of Manzamine A and Bafilomycin A1, focusing on their impact on autophagy, supported by experimental data, detailed protocols, and illustrative diagrams.

Mechanism of Action: Targeting the Vacuolar ATPase

Both Manzamine A and Bafilomycin A1 exert their inhibitory effects on autophagy by targeting the vacuolar H+-ATPase (V-ATPase).[1][2][3][4][5] This proton pump is essential for acidifying lysosomes, a critical step for the activation of lysosomal hydrolases that degrade the contents of autophagosomes.[6] By inhibiting the V-ATPase, both compounds prevent the fusion of autophagosomes with lysosomes, leading to a blockage of the final stage of the autophagic flux.[1][2][3][6] This results in the accumulation of autophagosomes within the cell.

While both compounds share this primary target, Bafilomycin A1 is also reported to have a secondary, independent effect on autophagosome-lysosome fusion by targeting the ER-calcium ATPase Ca-P60A/SERCA.[6][7] This dual-target mechanism of Bafilomycin A1 may contribute to its potent and widely characterized inhibition of autophagic flux.

Comparative Effects on Autophagy Markers

The inhibition of autophagosome-lysosome fusion by Manzamine A and Bafilomycin A1 leads to the accumulation of key autophagy-related proteins, namely Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1). LC3-II is a protein that is recruited to the autophagosomal membrane during its formation, while p62 is a cargo receptor that is itself degraded by autophagy. An increase in the levels of both proteins is indicative of a blockage in the late stages of autophagy.

The following tables summarize the quantitative effects of Manzamine A and Bafilomycin A1 on these markers as reported in pancreatic cancer cell lines.

Table 1: Effect of Manzamine A and Bafilomycin A1 on LC3-II Levels

TreatmentCell LineConcentrationChange in LC3-II LevelsReference
Manzamine AAsPC-1, PANC-110 µMMarked increase[1]
Bafilomycin A1AsPC-1, PANC-1100 nMSignificant increase[1]
Manzamine A + Bafilomycin A1AsPC-110 µM + 100 nMNo further increase compared to Bafilomycin A1 alone[1][3][5]

Table 2: Effect of Manzamine A and Bafilomycin A1 on p62/SQSTM1 Levels

TreatmentCell LineConcentrationChange in p62 LevelsReference
Manzamine APANC-110 µMClear accumulation[1]
Bafilomycin A1PANC-1100 nMClear accumulation[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G Comparative Mechanism of Manzamine A and Bafilomycin A1 on Autophagy cluster_0 Autophagic Process cluster_1 Inhibitory Action Autophagosome Formation Autophagosome Formation Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion Autophagosome Formation->Autophagosome-Lysosome Fusion Autolysosome Autolysosome Autophagosome-Lysosome Fusion->Autolysosome Degradation Degradation Autolysosome->Degradation Manzamine A Manzamine A V-ATPase V-ATPase Manzamine A->V-ATPase inhibits Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->V-ATPase inhibits Ca-P60A/SERCA Ca-P60A/SERCA Bafilomycin A1->Ca-P60A/SERCA inhibits V-ATPase->Autophagosome-Lysosome Fusion enables Ca-P60A/SERCA->Autophagosome-Lysosome Fusion enables

Caption: Mechanism of Manzamine A and Bafilomycin A1 in Autophagy.

G Experimental Workflow: Autophagic Flux Assay Cell Seeding Cell Seeding Treatment with Manzamine A or Bafilomycin A1 Treatment with Manzamine A or Bafilomycin A1 Cell Seeding->Treatment with Manzamine A or Bafilomycin A1 Co-treatment with vehicle or lysosomal inhibitor (e.g., Bafilomycin A1) Co-treatment with vehicle or lysosomal inhibitor (e.g., Bafilomycin A1) Treatment with Manzamine A or Bafilomycin A1->Co-treatment with vehicle or lysosomal inhibitor (e.g., Bafilomycin A1) Cell Lysis Cell Lysis Co-treatment with vehicle or lysosomal inhibitor (e.g., Bafilomycin A1)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blotting Western Blotting Protein Quantification->Western Blotting Detection of LC3-II and p62 Detection of LC3-II and p62 Western Blotting->Detection of LC3-II and p62 Densitometry Analysis Densitometry Analysis Detection of LC3-II and p62->Densitometry Analysis Calculation of Autophagic Flux Calculation of Autophagic Flux Densitometry Analysis->Calculation of Autophagic Flux

Caption: Workflow for an Autophagic Flux Assay.

Experimental Protocols

Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the analysis of Manzamine A and Bafilomycin A1.

Western Blotting for LC3 and p62

This protocol is used to determine the protein levels of LC3-II and p62, which accumulate upon inhibition of autophagic flux.

1. Cell Culture and Treatment:

  • Plate cells (e.g., PANC-1, AsPC-1) at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of Manzamine A (e.g., 10 µM) or Bafilomycin A1 (e.g., 100 nM) for the specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • For autophagic flux analysis, include a condition where cells are co-treated with the compound of interest and a late-stage autophagy inhibitor like Bafilomycin A1 for the final 2-4 hours of the experiment.[8]

2. Cell Lysis:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate gel percentage to resolve LC3-I and LC3-II (typically a 12-15% gel).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

  • Normalize the levels of LC3-II and p62 to the loading control. Autophagic flux is calculated as the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.[8]

Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3

This method allows for the visualization and quantification of autophagic flux by using a tandem fluorescent-tagged LC3 protein (e.g., mCherry-EGFP-LC3). EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence remains stable.

1. Cell Transfection and Treatment:

  • Transfect cells with a plasmid encoding mCherry-EGFP-LC3.

  • Select stable cell lines or use transiently transfected cells for experiments.

  • Treat the cells with Manzamine A, Bafilomycin A1, or vehicle control as described in the Western blotting protocol.

2. Fluorescence Microscopy:

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Acquire images using a confocal fluorescence microscope with appropriate laser lines for EGFP (green) and mCherry (red).

  • Autophagosomes will appear as yellow puncta (colocalization of green and red signals), while autolysosomes will appear as red-only puncta (EGFP signal is quenched).

3. Flow Cytometry (for quantitative analysis):

  • Harvest the cells by trypsinization.

  • Analyze the cells using a flow cytometer capable of detecting both EGFP and mCherry fluorescence.

  • The ratio of mCherry to EGFP fluorescence can be used as a quantitative measure of autophagic flux.

Conclusion

Both Manzamine A and Bafilomycin A1 are potent inhibitors of the late stage of autophagy through their action on the V-ATPase. Experimental evidence consistently shows that both compounds lead to the accumulation of autophagosomes, as indicated by increased levels of LC3-II and p62.[1] The key distinction lies in the additional reported target of Bafilomycin A1, the Ca-P60A/SERCA pump, which may contribute to its well-established role as a gold-standard autophagy inhibitor.[6][7] For researchers investigating the role of autophagy, both compounds serve as valuable tools. However, the choice between them may depend on the specific experimental context and the desire to exclusively target V-ATPase (favoring Manzamine A in some contexts) or to ensure a complete and robust blockade of autophagic flux (a common application for Bafilomycin A1). Careful experimental design, including the use of autophagic flux assays, is paramount for the accurate interpretation of data generated with either of these powerful inhibitors.

References

Manzamine A: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed comparison of the effects of Manzamine A, a marine-derived β-carboline alkaloid, across various cancer models. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes the compound's mechanisms of action to facilitate an objective evaluation of its therapeutic potential.

Abstract

Manzamine A, originally isolated from marine sponges, has demonstrated significant anticancer activity in a range of preclinical studies.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of autophagy, makes it a promising candidate for further investigation.[3][4][5] This guide cross-validates the effects of Manzamine A in colorectal, cervical, prostate, and pancreatic cancer models, presenting a comparative overview of its potency and therapeutic effects.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Manzamine A in various cancer models.

Table 1: In Vitro Cytotoxicity of Manzamine A (IC50 Values)
Cancer TypeCell LineIC50 (µM)Time Point (hours)Assay UsedReference
Colorectal Cancer HCT1164.5 ± 1.724MTS Assay[2]
DLD-1> 1024MTS Assay[2]
HT-29> 1024MTS Assay[2]
Cervical Cancer C33A2.148CellTiter-Glo[6]
1.672CellTiter-Glo[6]
HeLa4.048CellTiter-Glo[6]
5.372CellTiter-Glo[6]
SiHa> 2048CellTiter-Glo[6]
19.972CellTiter-Glo[6]
CaSki19.948CellTiter-Glo[6]
9.472CellTiter-Glo[6]
Prostate Cancer LNCaP3-672MTT Assay
PC33-672MTT Assay
DU1453-672MTT Assay
Table 2: In Vivo Efficacy of Manzamine A
Cancer ModelAnimal ModelTreatment RegimenOutcomeReference
Prostate Cancer 22Rv1 Xenograft (Mice)30 mg/kgSignificant inhibition of tumor growth[1][4][7]

Comparative Analysis with Alternative Compounds

Manzamine A has been compared with other compounds in specific contexts, offering insights into its relative potency and mechanism.

Manzamine A vs. Apigenin in Cervical Cancer

In studies on cervical cancer, Manzamine A was found to be approximately 10 times more potent than apigenin in inhibiting the oncoprotein SIX1 and the protein kinase CK2α.[6][8] This suggests a potentially stronger therapeutic effect of Manzamine A in cancers where these proteins are overexpressed.

Manzamine A Derivatives

A derivative of Manzamine A, 1-(9'-propyl-3'-carbazole)-1, 2, 3, 4-tetrahydro-β-carboline (PCTC), has shown potent cytotoxic activity against glioma cell lines.[9] This highlights the potential for synthetic modifications of the Manzamine A scaffold to enhance its anticancer properties and broaden its spectrum of activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays

MTS Assay (for Colorectal Cancer Cells):

  • Cells (HCT116, HT-29, and DLD-1) were seeded in 96-well plates.

  • After 24 hours, cells were treated with Manzamine A at concentrations of 0, 0.5, 1, 2.5, 5, and 10 μM for 24 hours.

  • Cell viability was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions.

  • Absorbance was measured at 490 nm using a microplate reader.[2]

CellTiter-Glo® Luminescent Cell Viability Assay (for Cervical Cancer Cells):

  • 2 x 10^4 cells were seeded in 96-well plates.

  • Cells were treated with Manzamine A (0–40 μM) for 24, 48, and 72 hours.

  • Cell viability was measured based on ATP levels using the CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Luminescence was recorded using a plate reader.

  • IC50 values were calculated from the dose-response curves.[6]

Colony Formation Assay
  • Cancer cells were seeded at a low density (e.g., 1 × 10^3 cells/ml) in 6-well plates.

  • After overnight incubation, cells were treated with Manzamine A (e.g., 2 and 4 μM) or vehicle control.

  • The cells were incubated for one week to allow for colony formation.

  • Colonies were then fixed with 4% paraformaldehyde and stained with 0.5% crystal violet for visualization and quantification.[6]

Cell Cycle Analysis by Flow Cytometry
  • Cells were treated with Manzamine A for the desired time period.

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2][6]

Western Blot Analysis
  • Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, Cyclin D1, cleaved PARP, Caspase-3).

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Manzamine A exerts its anticancer effects through the modulation of several key signaling pathways.

Induction of Cell Cycle Arrest

Manzamine A has been shown to induce cell cycle arrest at the G0/G1 phase in colorectal and cervical cancer cells.[2][3] This is often mediated through the upregulation of p53 and its downstream targets, p21 and p27, which are inhibitors of cyclin-dependent kinases (CDKs).[2][3]

G Manzamine A-Induced G0/G1 Cell Cycle Arrest MA Manzamine A p53 p53 MA->p53 Arrest G0/G1 Arrest p21 p21 p53->p21 p27 p27 p53->p27 CDK CDK2/CDK4 p21->CDK p27->CDK G1_S G1/S Transition CDK->G1_S

Caption: Manzamine A upregulates p53, leading to the expression of p21 and p27, which inhibit CDKs and cause G0/G1 cell cycle arrest.

Induction of Apoptosis

Manzamine A triggers caspase-dependent apoptosis in various cancer cell lines.[2] This is evidenced by the cleavage of PARP and caspase-3. In colorectal cancer cells, Manzamine A also causes a depletion of the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.[2]

G Apoptosis Induction by Manzamine A MA Manzamine A Mito Mitochondrial Membrane Potential Depletion MA->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP

Caption: Manzamine A induces apoptosis through the mitochondrial pathway, leading to caspase activation and PARP cleavage.

Inhibition of Autophagy

In pancreatic cancer cells, Manzamine A has been identified as an inhibitor of autophagy by targeting vacuolar ATPases (v-ATPases).[4] This leads to an accumulation of autophagosomes, which can contribute to cell death.[4]

G Inhibition of Autophagy by Manzamine A MA Manzamine A vATPase v-ATPase MA->vATPase Accumulation Autophagosome Accumulation Lysosome Lysosome vATPase->Lysosome Acidification Autolysosome Autolysosome (Fusion) Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome

Caption: Manzamine A inhibits v-ATPase, preventing lysosomal acidification and blocking autophagosome-lysosome fusion, leading to autophagosome accumulation.

Conclusion

Manzamine A demonstrates broad-spectrum anticancer activity across multiple cancer models through diverse mechanisms of action. Its ability to induce cell cycle arrest and apoptosis, coupled with its unique inhibitory effect on autophagy, positions it as a compelling lead compound for the development of novel cancer therapeutics. Further in vivo studies across a wider range of cancer types and direct comparisons with standard-of-care chemotherapies are warranted to fully elucidate its clinical potential.

References

Safety Operating Guide

Safe Handling and Disposal of Manzamine A Hydrochloride: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Manzamine A Hydrochloride

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination. This compound is a bioactive β-carboline alkaloid with cytotoxic properties.[1] The Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses a health risk upon ingestion and can cause significant harm to aquatic ecosystems.[2] Due to its cytotoxic nature, precautions must be taken to avoid exposure through skin contact, inhalation, or ingestion.[3][4] The following table summarizes the required PPE for handling this compound.

Personal Protective Equipment (PPE) Specifications and Use Cases
Gloves Wear two pairs of chemotherapy-rated nitrile gloves.[5][6][7] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area.
Eye Protection Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[2][5]
Lab Coat/Gown A disposable, fluid-resistant gown or a dedicated lab coat that is laundered separately should be worn.[4][5] Ensure cuffs are tucked into the inner pair of gloves.
Respiratory Protection When handling the solid powder or when there is a risk of aerosol generation, a fit-tested N95 or higher-level respirator is required.[5] All handling of the solid form should be performed in a certified chemical fume hood or a biological safety cabinet.[2]
Footwear Closed-toe shoes are required in the laboratory at all times. Shoe covers may be used for added protection in designated handling areas.[5]

Operational Plan for Handling this compound

A systematic approach is critical to safely handle this compound from receipt to disposal. The following workflow outlines the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/BSC) gather_ppe Assemble Required PPE gather_materials Prepare Spill Kit and Waste Containers don_ppe Don PPE gather_materials->don_ppe weigh_dissolve Weigh and Dissolve (in Fume Hood/BSC) experiment Perform Experiment decontaminate Decontaminate Surfaces (e.g., with alcohol) experiment->decontaminate dispose_waste Segregate and Dispose of Waste doff_ppe Doff PPE wash_hands Wash Hands Thoroughly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manzamine A hydrochloride
Reactant of Route 2
Manzamine A hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.